Product packaging for Pervicoside B(Cat. No.:CAS No. 96157-95-8)

Pervicoside B

Cat. No.: B1679656
CAS No.: 96157-95-8
M. Wt: 1189.3 g/mol
InChI Key: KQZXVZVRFIRDCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pervicoside B, with the molecular formula C54H85NaO25S and a molar mass of 1189.29 g/mol, is a lanostane-type triterpene-oligoglycoside sulfate isolated from sea cucumbers such as Holothuria pervicax and Neothyone gibbosa . This natural marine product is supplied for research applications and is not intended for diagnostic or therapeutic uses in humans. In vitro studies demonstrate that this compound possesses significant biological activities. It exhibits a potent antiparasitic effect against Leishmania mexicana , inhibiting 100% of promastigotes at concentrations as low as 5-10 μg/mL . Furthermore, it displays strong antifungal activity against strains like Aspergillus niger , with Minimum Inhibitory Concentration (MIC) values reported between 4.65 and 16.7 μg/mL . These properties make it a promising candidate for investigating new treatments for parasitic infections and fungal diseases. The compound belongs to a class of marine saponins, which are characterized by their sulfated glycosidic moieties and amphiphilic nature, features that are distinct from their terrestrial counterparts and are often linked to their bioactivity . Researchers are increasingly interested in marine-derived bioactives like this compound for their potential application in developing pharmaceutical leads . This product is stable when stored under the recommended conditions provided in the Certificate of Analysis and is shipped at room temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H85NaO25S B1679656 Pervicoside B CAS No. 96157-95-8

Properties

CAS No.

96157-95-8

Molecular Formula

C54H85NaO25S

Molecular Weight

1189.3 g/mol

IUPAC Name

sodium [5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-[[10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-3-enyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] sulfate

InChI

InChI=1S/C54H86O25S.Na/c1-23(2)11-10-16-53(8)31-14-18-52(7)25-12-13-30-50(4,5)33(15-17-51(30,6)26(25)19-32(57)54(31,52)49(65)78-53)74-48-44(36(60)29(22-70-48)79-80(66,67)68)77-45-38(62)37(61)41(24(3)71-45)75-47-40(64)43(35(59)28(21-56)73-47)76-46-39(63)42(69-9)34(58)27(20-55)72-46;/h11-12,24,26-48,55-64H,10,13-22H2,1-9H3,(H,66,67,68);/q;+1/p-1

InChI Key

KQZXVZVRFIRDCU-UHFFFAOYSA-M

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC=C5C4CC(C67C5(CCC6C(OC7=O)(C)CCC=C(C)C)C)O)C)OS(=O)(=O)[O-])O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pervicoside B;  Neothyoside C; 

Origin of Product

United States

Foundational & Exploratory

Unraveling the Synthesis of Pervicoside B: A Deep Dive into its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Pervicoside B, a complex triterpenoid glycoside with significant biological activities. This whitepaper details the molecular journey from simple precursors to the final intricate structure of this compound, presenting a valuable resource for the scientific community.

This compound, a sulfated triterpenoid glycoside, has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for harnessing its full potential, whether through synthetic biology approaches to enhance production or through the development of novel derivatives with improved pharmacological properties.

The Aglycone Core: A Triterpenoid Foundation

The biosynthesis of this compound commences with the formation of its complex polycyclic aglycone, a holostane-type triterpenoid. This process is a hallmark of secondary metabolism in sea cucumbers. The pathway originates from the ubiquitous precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway.

A series of enzymatic reactions, including condensation and cyclization, transform these basic building blocks into squalene. A key step involves the enzyme squalene epoxidase, which converts squalene to 2,3-oxidosqualene. This molecule serves as a critical branch point, leading to the synthesis of various triterpenoids. An oxidosqualene cyclase then catalyzes the intricate cyclization of 2,3-oxidosqualene to form the characteristic pentacyclic holostane skeleton of the this compound aglycone. While the specific oxidosqualene cyclase involved in this compound synthesis has yet to be fully characterized, its role is fundamental to the formation of the aglycone core.

The Glycosylation Cascade: Building the Sugar Chain

Following the assembly of the aglycone, a series of glycosylation events, catalyzed by specific UDP-glycosyltransferases (UGTs), attaches a complex oligosaccharide chain to the aglycone. This sugar moiety is crucial for the biological activity and solubility of this compound.

The synthesis of the sugar chain involves the sequential addition of various monosaccharide units, which are activated as UDP-sugars. The precise sequence and anomeric configuration of these sugars are dictated by the substrate specificity of the involved UGTs. The final step in the glycosylation of this compound is the addition of a sulfate group, a reaction catalyzed by a sulfotransferase.

Quantitative Insights and Methodologies

To provide a clearer understanding of the biosynthetic process, the following table summarizes the conceptual stages and key molecular players. It is important to note that specific quantitative data for this compound biosynthesis is an active area of research.

Biosynthetic Stage Key Precursors/Intermediates Enzyme Classes Involved Notes
Aglycone Formation Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP), Squalene, 2,3-OxidosqualeneSqualene synthase, Squalene epoxidase, Oxidosqualene cyclaseThe specific oxidosqualene cyclase determines the final triterpenoid skeleton.
Glycosylation Aglycone, UDP-sugars (e.g., UDP-glucose, UDP-xylose)UDP-glycosyltransferases (UGTs)A series of UGTs with specific substrate and sugar donor specificities are required.
Sulfation Glycosylated aglycone, 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)SulfotransferaseThis final modification is critical for the biological activity of this compound.

Experimental Approaches to Elucidate the Pathway

The elucidation of the this compound biosynthetic pathway relies on a combination of advanced experimental techniques. A general workflow for such investigations is outlined below.

Experimental Workflow for Biosynthetic Pathway Elucidation

experimental_workflow cluster_extraction Isolation and Characterization cluster_biosynthesis Biosynthetic Studies cluster_analysis Analysis a Collection of Organism (e.g., Neothyone gibbosa) b Extraction of Metabolites a->b c Purification of This compound (HPLC) b->c d Structure Elucidation (NMR, MS) c->d e Precursor Feeding (Isotopically Labeled) d->e f Enzyme Assays (in vitro) d->f g Gene Identification (Transcriptomics) d->g i Metabolite Profiling (LC-MS) e->i j Enzyme Kinetics f->j h Heterologous Expression of Candidate Genes g->h h->f k Pathway Reconstruction i->k j->k

Caption: A generalized workflow for studying the biosynthesis of natural products like this compound.

Detailed Methodologies:

  • Isolation and Purification: The process typically begins with the collection of the source organism, followed by solvent extraction of the metabolites. This compound is then purified from the crude extract using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The purified compound's structure is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Precursor Feeding Studies: To identify the building blocks of the molecule, isotopically labeled precursors (e.g., ¹³C-labeled acetate or glucose) are fed to the organism. The incorporation of the label into this compound is then traced using NMR or MS.

  • Enzyme Assays: Once candidate genes for biosynthetic enzymes are identified, they can be expressed in a heterologous host (e.g., E. coli or yeast). The purified recombinant enzymes are then used in in vitro assays with putative substrates to confirm their activity and determine their kinetic parameters.

  • Transcriptome Analysis: To identify the genes involved in the pathway, the transcriptome of the source organism is sequenced. Genes that are co-expressed with known triterpenoid or glycosyltransferase genes are considered strong candidates for involvement in this compound biosynthesis.

Future Directions

While the general framework for this compound biosynthesis is understood, further research is needed to identify and characterize the specific enzymes involved, particularly the oxidosqualene cyclase and the full suite of glycosyltransferases. The elucidation of these molecular details will pave the way for the heterologous production of this compound and its analogs, opening new avenues for drug discovery and development.

Biosynthetic Pathway of this compound

PervicosideB_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_squalene Squalene Synthesis cluster_aglycone Aglycone Formation cluster_glycosylation Glycosylation & Sulfation IPP Isopentenyl Pyrophosphate (IPP) Squalene Squalene IPP->Squalene Squalene Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Aglycone Holostane-type Aglycone Oxidosqualene->Aglycone Oxidosqualene Cyclase Glycosylated_Aglycone Glycosylated Aglycone Aglycone->Glycosylated_Aglycone UDP-Glycosyltransferases (UGTs) PervicosideB This compound Glycosylated_Aglycone->PervicosideB Sulfotransferase

Caption: A simplified overview of the this compound biosynthetic pathway.

Pervicoside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pervicoside B, a sulfated triterpene glycoside of the lanostane type, is a marine-derived natural product with significant therapeutic potential. First isolated from the sea cucumber Holothuria pervicax, it has demonstrated potent antiparasitic, antifungal, and antitumor activities. This document provides a comprehensive overview of the discovery, origin, and biological activities of this compound, including available quantitative data, generalized experimental protocols, and hypothesized signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound as a potential therapeutic agent.

Discovery and Origin

This compound was first reported in 1989 by Kitagawa and colleagues as part of a study on the chemical constituents of the sea cucumber Holothuria pervicax, known in Japan as "torafu-namako".[1] This marine invertebrate, belonging to the family Holothuriidae, is the primary natural source of this compound and its congeners, Pervicoside A and C.[1][2] this compound has also been isolated from the sea cucumber Neothyone gibbosa.[3][4] As a triterpene glycoside, this compound belongs to the class of saponins, which are known for their diverse biological activities.[5][6]

Chemical Profile:

  • Chemical Formula: C₅₄H₈₅NaO₂₅S[3][5]

  • Molecular Weight: 1189.29 g/mol [3][5]

  • Class: Triterpene Glycoside (Saponin)[5][6]

  • Core Structure: Lanostane-type triterpene[1]

Biological Activity and Quantitative Data

This compound has exhibited a range of promising biological activities. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiparasitic Activity of this compound
Target OrganismAssayConcentrationResultReference
Leishmania mexicanaIn vitro5-10 µg/mL100% inhibition of promastigotes[3][4]
Table 2: Antifungal Activity of this compound
Target OrganismAssayMIC (Minimum Inhibitory Concentration)Reference
Aspergillus nigerIn vitro4.65 - 16.7 µg/mL[3][4]
Table 3: Antitumor Activity of this compound

While the antitumor activity of this compound has been reported, specific quantitative data such as IC₅₀ values against particular cell lines are not detailed in the readily available literature.[7][8] Further research is required to quantify its cytotoxic effects against various cancer cell lines.

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not readily accessible. However, this section provides a generalized methodology for the isolation of this compound from its natural source and a typical workflow for bioactivity screening, based on standard practices for marine natural product research.

Generalized Isolation of Triterpene Glycosides from Sea Cucumbers

The following workflow outlines the general steps for the extraction and purification of this compound from Holothuria pervicax.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation A Collection and Freeze-Drying of Holothuria pervicax tissue B Homogenization and Extraction with Methanol A->B C Solvent Partitioning (e.g., n-butanol and water) B->C D Crude Saponin Fraction C->D E Column Chromatography (e.g., Diaion HP-20) D->E F Sephadex LH-20 Gel Filtration E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I J Chemical Degradation and Analysis H->J K Structure Confirmation I->K J->K

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Bioactivity Screening Workflow

This diagram illustrates a typical workflow for assessing the biological activity of a purified natural product like this compound.

G cluster_antiparasitic Antiparasitic Assays cluster_antifungal Antifungal Assays cluster_antitumor Antitumor Assays A Pure this compound B In vitro culture of Leishmania mexicana A->B F Culture of Aspergillus niger A->F I Culture of cancer cell lines A->I C Treatment with varying concentrations of this compound B->C D Microscopic examination and viability assays (e.g., MTT) C->D E Determination of IC50 D->E G Broth microdilution assay with this compound F->G H Determination of MIC G->H J Cytotoxicity assays (e.g., MTT, SRB) I->J K Determination of IC50 J->K

Caption: Standard workflow for in vitro bioactivity screening of this compound.

Hypothesized Signaling Pathways

The precise molecular mechanisms and signaling pathways targeted by this compound have not yet been fully elucidated in the scientific literature. However, based on the known mechanisms of other triterpene glycosides and saponins, it is possible to hypothesize potential pathways involved in its observed biological activities.

Proposed Mechanism of Action

Triterpene glycosides often exert their effects through interactions with cell membranes, leading to pore formation and increased permeability. This can disrupt cellular homeostasis and induce apoptosis. Furthermore, these compounds can modulate various intracellular signaling cascades.

Potential Signaling Pathways in Antitumor Activity

In the context of cancer, triterpene saponins have been shown to influence key signaling pathways that regulate cell survival, proliferation, and apoptosis. A plausible, though unconfirmed, signaling cascade for this compound's antitumor effect is depicted below.

G A This compound B Cell Membrane Interaction A->B C PI3K/Akt Pathway Inhibition B->C D NF-κB Pathway Inhibition B->D E Increased ROS Production B->E F Decreased Proliferation and Survival C->F G Induction of Apoptosis D->G E->G

Caption: Hypothesized signaling pathways for the antitumor activity of this compound.

It is important to emphasize that this diagram represents a generalized model based on the activities of similar compounds. Further research is necessary to validate the specific molecular targets and signaling pathways of this compound.

Future Directions

This compound represents a promising lead compound for the development of new therapeutics. Future research should focus on:

  • Total Synthesis and Analogue Development: The total synthesis of this compound has been achieved, opening avenues for the creation of novel analogues with improved efficacy and pharmacokinetic properties.[8][9]

  • Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound in parasitic, fungal, and cancer cells.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety profile, and pharmacokinetics of this compound.

  • Synergistic Studies: Investigating the potential synergistic effects of this compound with existing antiparasitic, antifungal, and anticancer drugs could lead to more effective combination therapies.

Conclusion

This compound is a marine-derived triterpene glycoside with a compelling profile of biological activities. This technical guide provides a summary of the current knowledge surrounding its discovery, origin, and therapeutic potential. While further research is needed to fully understand its mechanisms of action and to establish its clinical utility, this compound stands out as a valuable natural product for further investigation in the fields of drug discovery and development.

References

Pervicoside B: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervicoside B is a sulfated triterpene glycoside belonging to the holostane class, a group of natural products primarily isolated from sea cucumbers. First identified in Holothuria pervicax, it is also known by its synonym, Neothyoside C, isolated from the sea cucumber Neothyone gibbosa.[1] As a member of the saponin family, this compound is characterized by a complex structure comprising a tetracyclic triterpenoid aglycone linked to a carbohydrate chain. This class of compounds is of significant interest to the scientific community due to its potent biological activities, including antifungal and antiparasitic properties. This guide provides a detailed overview of the known physical and chemical properties of this compound, its biological effects, and generalized experimental approaches for its study.

Physical and Chemical Properties

Table 1: Physicochemical Data for this compound
PropertyDataSource(s)
Synonym Neothyoside C[1]
CAS Number 96157-95-8N/A
Molecular Formula C₅₄H₈₅NaO₂₅SN/A
Molecular Weight 1189.29 g/mol N/A
Class Holostane-type Triterpene Glycoside (Saponin)N/A
Appearance Typically a white amorphous powder or solid (General for this class)N/A
Solubility Generally soluble in water, methanol, and ethanol; sparingly soluble or insoluble in less polar organic solvents like chloroform and hexane (General for this class).N/A
Spectral Data Overview

The definitive structural elucidation of this compound (as Neothyoside C) was accomplished using a combination of spectroscopic techniques.[1] While the specific spectral data is not available in the reviewed literature, the following methods were instrumental:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the complex structure of the triterpene aglycone and the sequence and linkage of the sugar residues in the oligosaccharide chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and sulfate (S=O) groups.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and provide information on the molecular formula.[1]

Biological Activity and Mechanism of Action

This compound has demonstrated significant in vitro activity against fungal and parasitic pathogens.

Antifungal Activity

This compound exhibits potent antifungal activity, particularly against Aspergillus niger. Studies have reported Minimum Inhibitory Concentration (MIC) values between 4.65 µg/mL and 7.8 µg/mL for this fungus.[1][2]

The precise signaling pathway for this compound's antifungal action has not been specifically elucidated. However, the general mechanism for triterpene glycosides from sea cucumbers is believed to involve interaction with sterols, primarily ergosterol, in the fungal cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, cell death.

Antifungal_Mechanism PervicosideB This compound FungalCell Fungal Cell (e.g., Aspergillus niger) PervicosideB->FungalCell Targets CellMembrane Cell Membrane (Ergosterol-rich) PervicosideB->CellMembrane Interacts with Ergosterol PoreFormation Pore Formation & Membrane Permeabilization CellMembrane->PoreFormation Disrupts Leakage Leakage of Ions & Macromolecules PoreFormation->Leakage Leads to CellDeath Fungal Cell Death Leakage->CellDeath Causes

Caption: Generalized mechanism of antifungal action for triterpene glycosides.

Antiparasitic Activity

This compound is a potent agent against the promastigote stage of the protozoan parasite Leishmania mexicana. It has been shown to cause 100% inhibition of promastigotes at concentrations of 5 and 10 µg/mL.[1]

The mechanism of action against Leishmania is also not specifically known for this compound. However, studies on other terpenoids suggest that they can induce an apoptosis-like cell death pathway in the parasite. This process may involve disruption of the mitochondrial membrane potential, a decrease in cellular ATP levels, and externalization of phosphatidylserine, without necessarily causing immediate membrane permeabilization.[3]

Antileishmanial_Workflow cluster_PervicosideB This compound Action cluster_Leishmania Leishmania Parasite PervicosideB This compound Mitochondrion Mitochondrion PervicosideB->Mitochondrion Disrupts Membrane Potential PS_Externalization Phosphatidylserine Externalization PervicosideB->PS_Externalization Induces ATP_Production ATP Production Mitochondrion->ATP_Production Inhibits Apoptosis Apoptosis-like Cell Death ATP_Production->Apoptosis Triggers PS_Externalization->Apoptosis Triggers

Caption: A potential workflow for the antiparasitic action of this compound.

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of this compound. These are based on standard methodologies for natural product chemistry and microbiology and should be adapted and optimized for specific laboratory conditions.

General Protocol for Isolation and Purification
  • Extraction: Freeze-dried and ground sea cucumber tissue is exhaustively extracted with a polar solvent, typically 70-80% ethanol or methanol, at room temperature or under reflux.[4]

  • Partitioning: The resulting crude extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., n-butanol) to separate the glycosides (in the butanol/water layers) from lipids and other non-polar compounds.

  • Initial Chromatography: The aqueous or butanolic layer containing the crude saponins is subjected to column chromatography over a resin like Diaion HP-20 or silica gel. Elution is performed with a stepwise gradient of decreasingly polar solvents (e.g., water-methanol or chloroform-methanol mixtures).[1]

  • Fractionation: Fractions are collected and monitored by Thin Layer Chromatography (TLC), spraying with a reagent such as 10% sulfuric acid in ethanol followed by heating to visualize the saponins as colored spots.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, typically a gradient of acetonitrile or methanol in water, to yield the pure this compound.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the general principles of the broth microdilution technique.

  • Preparation of Inoculum: A suspension of the fungal strain (e.g., Aspergillus niger) is prepared from a fresh culture on a suitable agar medium (e.g., Potato Dextrose Agar). The suspension is adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ colony-forming units [CFU]/mL) in a liquid medium like RPMI-1640.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the test medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 0.1 to 100 µg/mL).

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate also includes a positive control (fungus with no compound) and a negative control (medium only). The plate is then incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion

This compound is a structurally complex marine natural product with notable antifungal and antileishmanial activities. Its potential as a lead compound for the development of new anti-infective agents is significant. However, a comprehensive understanding of its properties is currently limited by the lack of publicly available, detailed spectral and experimental data. Further research is required to fully elucidate its specific mechanisms of action and to conduct in-depth structure-activity relationship studies, which will be crucial for any future therapeutic development.

References

Pervicoside B: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pervicoside B, a triterpenoid glycoside, holds significant interest within the scientific community for its potential therapeutic applications. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, based on the known behavior of structurally related triterpenoid saponins. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and expected outcomes for its comprehensive evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this promising molecule.

Introduction to this compound

This compound belongs to the broad class of saponins, which are glycosides of steroids or triterpenes. Its complex structure, featuring a large, nonpolar triterpenoid aglycone and one or more hydrophilic sugar moieties, confers amphiphilic properties that govern its solubility and interaction with biological membranes. The arrangement and type of these sugar chains, along with the specific structure of the aglycone, are critical determinants of its overall physicochemical behavior.

Solubility Profile

The solubility of saponins like this compound is influenced by several factors, most notably the solvent polarity, pH, and the compound's own structural characteristics, such as the number and type of sugar residues.

General Solubility of Triterpenoid Glycosides

Triterpenoid glycosides are known to be both water and fat-soluble to varying degrees[1]. Their solubility in aqueous solutions is often limited due to the large hydrophobic aglycone. However, the presence of sugar chains enhances water solubility. Generally, bidesmosidic saponins (with two sugar chains) exhibit better aqueous solubility than monodesmosidic saponins[2]. The pH of the medium can also significantly impact solubility, particularly for saponins containing acidic or basic functional groups[3][4].

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .

Protocol: Shake-Flask Solubility Assay

  • Preparation of Solutions: Prepare a series of solutions with varying solvents and pH buffers (e.g., water, ethanol, methanol, phosphate-buffered saline at pH 5.0, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent/buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Express the solubility as mg/mL or µg/mL.

Anticipated Solubility Data for this compound

Based on the general properties of triterpenoid glycosides, the following solubility profile for this compound can be anticipated. It is crucial to note that these are expected trends and require experimental verification.

Solvent/ConditionExpected SolubilityRationale
Water (pH 7.0)Low to ModerateThe large hydrophobic aglycone will likely limit aqueous solubility.
EthanolModerate to HighThe organic nature of ethanol should facilitate the dissolution of the triterpenoid structure.
MethanolModerate to HighSimilar to ethanol, methanol is a polar organic solvent capable of solvating both the aglycone and sugar moieties.
Phosphate Buffer (pH 5.0)Potentially Lower than pH 7.0Depending on the presence of ionizable groups, acidic pH may suppress solubility.
Phosphate Buffer (pH 9.0)Potentially Higher than pH 7.0Basic pH may ionize acidic functional groups, increasing aqueous solubility.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation development, and ultimately, its safety and efficacy. Triterpenoid glycosides can be susceptible to degradation under various environmental conditions.

General Stability of Triterpenoid Glycosides

Studies on other triterpenoid glycosides have shown that they can be stable under controlled conditions but are prone to degradation at elevated temperatures and humidity[5]. The primary degradation pathways often involve hydrolysis of the glycosidic bonds or oxidation of the aglycone[5].

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions[6][7][8]. The International Council for Harmonisation (ICH) provides guidelines for conducting these studies[7][8].

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analytical Testing (HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis PervicosideB This compound (in solution/solid state) PervicosideB->Acid PervicosideB->Base PervicosideB->Oxidation PervicosideB->Thermal PervicosideB->Photolytic Degradation Identification of Degradation Products Analysis->Degradation Pathway Elucidation of Degradation Pathways Degradation->Pathway

Caption: Workflow for conducting forced degradation studies on this compound.

Detailed Experimental Protocols for Stability Testing

3.3.1. Acid and Base Hydrolysis

  • Protocol:

    • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (for base hydrolysis).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified time.

    • At various time points, withdraw aliquots, neutralize them, and analyze by HPLC to determine the extent of degradation.

3.3.2. Oxidative Degradation

  • Protocol:

    • Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature, protected from light.

    • Monitor the degradation over time using HPLC.

3.3.3. Thermal Degradation

  • Protocol:

    • Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • For solutions, incubate at a controlled high temperature.

    • Analyze samples at different time intervals to assess degradation.

3.3.4. Photostability

  • Protocol:

    • Expose this compound (both solid and in solution) to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Maintain a control sample in the dark.

    • Evaluate the samples for any changes in appearance and quantify any degradation by HPLC.

Anticipated Stability Data for this compound

The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of similar triterpenoid glycosides.

Stress ConditionExpected StabilityPotential Degradation Products
Acid HydrolysisLabileAglycone and individual sugar units due to cleavage of glycosidic bonds.
Base HydrolysisPotentially more stable than acid hydrolysisMay lead to hydrolysis of ester linkages if present.
OxidationSusceptibleOxidized derivatives of the triterpenoid aglycone.
Thermal StressDegradation at elevated temperaturesHydrolysis and other thermal decomposition products.
Photolytic StressPotentially labilePhotodegradation products, structure dependent on chromophores.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the method of choice for the analysis of saponins.

Signaling Pathway for Analytical Method Development

Analytical_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col Column Selection (e.g., C18) MP Mobile Phase Optimization Col->MP Det Detector Selection (UV, MS) MP->Det Grad Gradient Elution Det->Grad Method Developed HPLC Method Grad->Method Spec Specificity Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Validated Validated Stability-Indicating Method Rob->Validated Start Start Start->Col Method->Spec

Caption: Logical flow for the development and validation of a stability-indicating HPLC method.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for approaching the solubility and stability studies of this compound. While specific experimental data for this molecule are pending, the information presented, based on the well-understood chemistry of triterpenoid glycosides, offers a solid starting point for researchers. The detailed experimental protocols and anticipated outcomes will aid in the design of robust studies to fully characterize this compound. Future work should focus on conducting these experiments to generate definitive quantitative data, which is essential for advancing the development of this compound as a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the detailed biological and pharmacological understanding of Pervicoside B, a specific triterpenoid saponin. While the broader class of triterpenoid saponins is well-studied, specific data on this compound, including its quantitative biological activities, detailed experimental protocols, and associated signaling pathways, remains largely unavailable in the public domain. This technical guide will, therefore, provide a comprehensive overview of triterpenoid saponins as a class, drawing on available literature to infer the potential properties and areas of investigation for this compound and its related compounds.

Introduction to Triterpenoid Saponins

Triterpenoid saponins are a diverse group of naturally occurring glycosides, primarily found in the plant kingdom.[1][2] Their structure consists of a non-polar triterpenoid aglycone (the sapogenin) linked to one or more sugar chains. This amphipathic nature gives them soap-like properties and a wide range of biological activities.[1] These activities have led to their investigation for various pharmaceutical applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

This compound: Structure and Known Information

This compound, also known as Neothyoside C, is a triterpenoid saponin. Its chemical structure, as cataloged in public databases like PubChem, reveals a complex glycosylated lanostane-type triterpenoid. The primary source of this compound is cited as the plant species Pentace burmanica.

Despite its documented existence, a thorough search of scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or therapeutic potential of this compound. This lack of specific data prevents a detailed analysis as requested. The subsequent sections will, therefore, focus on the general characteristics of related triterpenoid saponins to provide a foundational understanding for future research on this compound.

General Biological Activities of Triterpenoid Saponins

Triterpenoid saponins exhibit a wide array of biological effects, which are largely dependent on their specific chemical structures. The nature of the aglycone and the composition and linkage of the sugar moieties play a crucial role in their pharmacological profile.

Table 1: Overview of Reported Biological Activities of Triterpenoid Saponins

Biological ActivityDescriptionExample Compounds (if available)
Anticancer Exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.Ginsenosides, Saikosaponins
Anti-inflammatory Inhibit the production of pro-inflammatory mediators like nitric oxide, prostaglandins, and cytokines.Glycyrrhizin, Escin
Antimicrobial Display activity against a range of bacteria, fungi, and viruses.Oleanolic acid saponins
Immunomodulatory Can either stimulate or suppress the immune response, acting as adjuvants in vaccines or as immunosuppressants.QS-21
Hypocholesterolemic Interfere with cholesterol absorption in the intestine.Dioscin

Note: This table represents a generalization for the class of triterpenoid saponins. The specific activities of this compound are yet to be determined.

Potential Mechanisms of Action and Signaling Pathways

The mechanisms by which triterpenoid saponins exert their biological effects often involve the modulation of key cellular signaling pathways. Due to the absence of specific data for this compound, we can only hypothesize its potential mechanisms based on related compounds.

Apoptosis Induction in Cancer Cells

Many triterpenoid saponins induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Triterpenoid Saponin Triterpenoid Saponin Triterpenoid Saponin->Death Receptor ROS Generation ROS Generation Triterpenoid Saponin->ROS Generation Bcl-2 Family Regulation Bcl-2 Family Regulation Triterpenoid Saponin->Bcl-2 Family Regulation ROS Generation->Mitochondrion Bcl-2 Family Regulation->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Fig. 1: Potential Apoptotic Pathways Modulated by Triterpenoid Saponins.
Anti-inflammatory Signaling

The anti-inflammatory effects of triterpenoid saponins are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, these compounds can suppress the expression of genes encoding pro-inflammatory enzymes and cytokines.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Triterpenoid Saponin Triterpenoid Saponin Triterpenoid Saponin->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Fig. 2: Hypothesized Inhibition of the NF-κB Pathway by Triterpenoid Saponins.

General Experimental Protocols for Saponin Research

The study of triterpenoid saponins involves a series of standard experimental procedures, from isolation and purification to biological evaluation.

Isolation and Purification Workflow

The isolation of saponins from plant material is a multi-step process that typically involves extraction, fractionation, and chromatography.

Isolation_Workflow Plant Material Plant Material Extraction\n(e.g., Maceration, Soxhlet) Extraction (e.g., Maceration, Soxhlet) Plant Material->Extraction\n(e.g., Maceration, Soxhlet) Crude Extract Crude Extract Extraction\n(e.g., Maceration, Soxhlet)->Crude Extract Fractionation\n(e.g., Liquid-Liquid Partitioning) Fractionation (e.g., Liquid-Liquid Partitioning) Crude Extract->Fractionation\n(e.g., Liquid-Liquid Partitioning) Saponin-rich Fraction Saponin-rich Fraction Fractionation\n(e.g., Liquid-Liquid Partitioning)->Saponin-rich Fraction Chromatography\n(e.g., Column, HPLC) Chromatography (e.g., Column, HPLC) Saponin-rich Fraction->Chromatography\n(e.g., Column, HPLC) Pure Saponin Pure Saponin Chromatography\n(e.g., Column, HPLC)->Pure Saponin

Fig. 3: General Workflow for the Isolation of Triterpenoid Saponins.

Detailed Methodologies:

  • Extraction: Dried and powdered plant material is typically extracted with a polar solvent, such as methanol or ethanol, to isolate the glycosidic saponins.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are often enriched in the n-butanol fraction.

  • Chromatography: The saponin-rich fraction is further purified using various chromatographic techniques. Column chromatography with silica gel or reversed-phase C18 material is commonly used for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.

In Vitro Biological Assays

A variety of in vitro assays are employed to evaluate the biological activity of purified saponins.

Table 2: Common In Vitro Assays for Triterpenoid Saponins

AssayPurposeTypical Methodology
MTT Assay To assess cell viability and cytotoxicity.Cells are treated with the compound, and the reduction of MTT to formazan by metabolically active cells is measured spectrophotometrically.
ELISA To quantify the levels of cytokines or other proteins.An antibody-based assay where the protein of interest is captured and detected using a labeled secondary antibody.
Western Blot To detect and quantify specific proteins involved in signaling pathways.Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
Flow Cytometry To analyze cell cycle distribution and apoptosis.Cells are stained with fluorescent dyes (e.g., propidium iodide, Annexin V) and analyzed based on their fluorescence.

Conclusion and Future Perspectives

Future research should focus on the following:

  • Isolation and Structural Confirmation: Re-isolation of this compound from Pentace burmanica and confirmation of its structure using modern spectroscopic techniques (NMR, MS).

  • In Vitro Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines, inflammatory models, and microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed activities, including the identification of target proteins and modulated signaling pathways.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicity of this compound in relevant animal models.

The generation of this foundational data is crucial for determining the potential of this compound as a lead compound for drug development. This guide serves as a framework for initiating such investigations, grounded in the extensive knowledge of the broader class of triterpenoid saponins.

References

Methodological & Application

Application Notes and Protocols: Pervicoside B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pervicoside B, a steroidal saponin, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant materials, drawing upon established methodologies for the isolation of similar glycosidic compounds from plant sources. The protocol outlines a systematic approach involving solvent extraction, chromatographic separation, and analytical verification to yield high-purity this compound for research and development purposes.

Introduction

The isolation of bioactive compounds from natural sources is a critical first step in drug discovery and development. This compound, a compound with a complex glycosidic structure, requires a multi-step extraction and purification strategy to isolate it from the intricate matrix of plant tissues. The following protocol is a comprehensive guide, synthesized from established techniques for the extraction of alkaloids and saponins from plant sources like Catharanthus roseus. While specific quantitative data for this compound extraction is not widely published, this protocol provides a robust framework for its successful isolation.

Data Presentation

The following tables present representative data that can be expected during the extraction and purification of this compound. These values are illustrative and may vary depending on the plant material, solvent batches, and specific laboratory conditions.

Table 1: Extraction Yields from Dried Plant Material

Extraction StepSolvent SystemYield of Crude Extract (g) per 100g Dried Plant Material
Initial Extraction80% Ethanol15 - 25
Liquid-Liquid Partitioningn-Butanol5 - 8

Table 2: Purity Assessment at Different Purification Stages

Purification StageMethodPurity of this compound (%)
Crude n-Butanol ExtractHPLC-UV5 - 15
Silica Gel Column ChromatographyHPLC-UV60 - 75
Preparative HPLCHPLC-UV> 95

Experimental Protocols

Preparation of Plant Material
  • Collection and Drying : Collect fresh plant material (e.g., leaves, stems).

  • Grinding : Thoroughly dry the plant material in a shaded, well-ventilated area or a drying oven at a temperature below 60°C to prevent degradation of thermolabile compounds. Once dried, grind the material into a fine powder using a blender or mill.[1]

Extraction

This protocol utilizes a solvent extraction method to isolate the crude glycoside fraction.

  • Maceration :

    • Soak the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.[2]

    • Alternatively, for improved efficiency, perform extraction using an ultrasonic bath for 30-60 minutes.[3]

  • Filtration and Concentration :

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity.

  • Solvent Partitioning :

    • Suspend the crude ethanolic extract in distilled water.

    • Perform successive extractions with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds like fats and waxes.

    • Subsequently, extract the aqueous layer with ethyl acetate to remove compounds of intermediate polarity.

    • Finally, extract the remaining aqueous layer with n-butanol. This compound, being a glycoside, is expected to partition into the n-butanol phase.[4]

  • Concentration :

    • Collect the n-butanol fractions and concentrate them to dryness using a rotary evaporator. This yields the crude glycoside fraction.

Purification

A combination of chromatographic techniques is employed for the purification of this compound.

  • Silica Gel Column Chromatography :

    • Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform and methanol.[1]

    • Dissolve the crude n-butanol extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound. A common visualization reagent for saponins on TLC plates is a spray of 10% sulfuric acid in ethanol followed by heating.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Pool the fractions from column chromatography that are rich in this compound and concentrate them.

    • For final purification, subject the enriched fraction to preparative reverse-phase HPLC.

    • A typical mobile phase would consist of a gradient of acetonitrile and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Purity Analysis and Characterization
  • High-Performance Liquid Chromatography (HPLC) :

    • Assess the purity of the final compound using analytical HPLC with a suitable column (e.g., C18) and a mobile phase gradient.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Confirm the identity and structure of the isolated this compound by electrospray ionization mass spectrometry (ESI-MS) and 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) analysis.

Visualization of Experimental Workflow

Pervicoside_B_Extraction_Workflow PlantMaterial Plant Material (e.g., Catharanthus roseus) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Solvent Extraction (80% Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning HexaneFraction n-Hexane Fraction (Discard) Partitioning->HexaneFraction Nonpolar EtOAcFraction Ethyl Acetate Fraction (Store/Analyze) Partitioning->EtOAcFraction Mid-polar ButanolFraction n-Butanol Fraction Partitioning->ButanolFraction Polar (Glycosides) Concentration2 Concentration ButanolFraction->Concentration2 CrudeGlycoside Crude Glycoside Extract Concentration2->CrudeGlycoside ColumnChrom Silica Gel Column Chromatography CrudeGlycoside->ColumnChrom FractionCollection Fraction Collection and TLC Analysis ColumnChrom->FractionCollection EnrichedFraction This compound Enriched Fraction FractionCollection->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Purity Analysis & Characterization (HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes & Protocols for the Quantification of Pervicoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervicoside B is a sulfated triterpenoid glycoside isolated from the sea cucumber Neothyone gibbosa.[1] It has demonstrated potent in vitro antiparasitic and antifungal activities, making it a compound of interest for further investigation in drug development.[1] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). As there are currently no standardized, published methods specifically validated for this compound, the following protocols are based on established methodologies for structurally related compounds, such as other triterpenoid and phenylethanoid glycosides. These protocols are intended to serve as a robust starting point for method development and validation.

Chemical Information for this compound:

  • Molecular Formula: C₅₄H₈₅NaO₂₅S[1]

  • Molecular Weight: 1189.29 g/mol [1][2]

General Analytical Workflow

The general workflow for the quantification of this compound from various matrices involves sample preparation, chromatographic separation, detection, and data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Matrix Extraction Extraction Matrix->Extraction e.g., Plasma, Tissue, Herbal Extract Purification Purification Extraction->Purification e.g., LLE, SPE Chromatography Chromatographic Separation Purification->Chromatography Detection Detection Chromatography->Detection HPLC / HPTLC Quantification Quantification Detection->Quantification DAD / MS Validation Validation Quantification->Validation ICH Guidelines

Caption: General workflow for this compound quantification.

High-Performance Liquid Chromatography (HPLC-DAD) Method

HPLC with DAD is a widely accessible and robust technique for the quantification of glycosides. The method relies on the separation of the analyte on a stationary phase followed by detection based on its UV absorbance.

Experimental Protocol:

  • Chromatographic System:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution is recommended for optimal separation from matrix components.

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 85 15
      20 60 40
      30 40 60
      35 15 85
      40 15 85
      41 85 15

      | 50 | 85 | 15 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (a UV scan of a pure standard is required to determine the optimal wavelength, likely in the range of 200-280 nm for the aglycone moiety).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.

    • Sample Preparation:

      • Plant/Marine Organism Tissue: Homogenize the dried and powdered sample material. Extract with methanol using ultrasonication or reflux. Filter the extract and dilute with the initial mobile phase before injection. Solid-phase extraction (SPE) with a C18 cartridge may be necessary for cleanup.

      • Biological Fluids (Plasma/Serum): Perform protein precipitation by adding three volumes of cold acetonitrile or methanol to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Quantitative Data (Representative for Glycosides):

The following table summarizes typical performance characteristics for HPLC-DAD methods for the quantification of complex glycosides. This data should be established specifically for this compound during method validation.

ParameterTypical Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

Experimental Protocol:

  • LC-MS/MS System:

    • An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program: A faster gradient can be employed with UHPLC.

      Time (min) % Solvent A % Solvent B
      0 95 5
      8 20 80
      10 5 95
      12 5 95
      12.1 95 5

      | 15 | 95 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive mode (to be optimized; negative mode is often suitable for sulfated compounds).

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the [M-H]⁻ or [M+Na]⁺ ion of this compound. Product ions will be determined by infusing a standard solution and performing a product ion scan.

      • Example MRM Transitions (Hypothetical):

        • Precursor Ion (Q1): m/z 1188.3 (for [M-H]⁻, assuming the provided formula is for the sodium salt)

        • Product Ions (Q3): To be determined experimentally.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximal signal intensity of this compound.

Quantitative Data (Representative for Glycosides):

ParameterTypical Value
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.03 - 0.3 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a powerful technique for the simultaneous quantification of multiple samples in parallel, offering high throughput and cost-effectiveness.

Experimental Protocol:

  • HPTLC System:

    • HPTLC plates (e.g., silica gel 60 F₂₅₄), sample applicator, developing chamber, and a TLC scanner/densitometer.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates silica gel 60 F₂₅₄ (20 x 10 cm).

    • Sample Application: Apply standards and samples as 8 mm bands using an automated applicator.

    • Mobile Phase: A mixture of non-polar and polar solvents. Optimization is required. A potential starting point could be a mixture of Chloroform:Methanol:Water or Ethyl Acetate:Formic Acid:Glacial Acetic Acid:Water in appropriate ratios.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.

    • Drying: Dry the plate in an oven or with a stream of warm air.

    • Densitometric Analysis: Scan the plate with a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound.

Quantitative Data (Representative for Glycosides):

ParameterTypical Value
Linearity Range100 - 1000 ng/spot
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)20 - 50 ng/spot
Limit of Quantification (LOQ)60 - 150 ng/spot
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Method Validation

All developed methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method_Validation_Parameters MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Range Range MethodValidation->Range

Caption: Key parameters for analytical method validation.

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. Given the lack of specific literature for this compound, thorough method development and validation will be critical. The LC-MS/MS method is recommended for bioanalytical applications requiring high sensitivity, while HPLC-DAD and HPTLC are suitable for quality control and analysis of more concentrated samples.

References

Application Note: Quantitative Determination of Pervicoside B in Rat Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive, selective, and rapid High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Pervicoside B in rat plasma. The method utilizes a simple protein precipitation for sample preparation and employs a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). The method was validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for pharmacokinetic studies of this compound.

Introduction

This compound is a cardiac glycoside that has shown potential as a therapeutic agent. To support preclinical pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for the accurate determination of this compound concentrations in biological matrices. This application note presents a detailed protocol for a validated HPLC-MS/MS method for the quantification of this compound in rat plasma.

Experimental

Chemicals and Reagents
  • This compound (purity >98%) and an appropriate internal standard (IS), such as Digoxin, were sourced from a reputable supplier.

  • HPLC-grade methanol, acetonitrile, and formic acid were used.

  • Ultrapure water was generated in-house.

  • Control rat plasma (K2-EDTA) was obtained from a commercial vendor.

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • HPLC System: A typical system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Internal Standard (Digoxin)781.5651.4100 V25 eV

Note: The precursor and product ions for this compound are hypothetical and would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Standard Solutions and Sample Preparation

Stock and Working Solutions: Stock solutions of this compound and the IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50% methanol.

Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working solutions into blank rat plasma.

Sample Preparation Protocol: A simple protein precipitation method was employed for plasma sample extraction.

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject into the HPLC-MS/MS system.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was >0.99.

Table 1: Calibration Curve Data (Hypothetical)

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.061
100.125
500.630
1001.255
5006.280
100012.550
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

Table 2: Precision and Accuracy Data (Hypothetical)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium3004.5102.15.199.8
High8003.897.54.298.3
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

Table 3: Recovery and Matrix Effect Data (Hypothetical)

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.195.8
Medium30095.598.2
High80094.897.1

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats following a single oral administration of this compound. The plasma concentration-time profile is shown below (hypothetical data).

Table 4: Pharmacokinetic Parameters of this compound in Rats (Hypothetical)

ParameterValue
Cmax (ng/mL)450
Tmax (h)1.5
AUC₀₋t (ngh/mL)1850
AUC₀₋inf (ngh/mL)1920
t₁/₂ (h)3.8

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample (50 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection Analysis separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification Data Acquisition pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for this compound analysis.

Fragmentation_Pathway precursor This compound Precursor Ion (Hypothetical m/z) fragment1 Product Ion 1 (Hypothetical m/z) precursor->fragment1 Collision-Induced Dissociation fragment2 Product Ion 2 (Hypothetical m/z) precursor->fragment2 Collision-Induced Dissociation neutral_loss Neutral Loss (e.g., Sugar Moiety) precursor->neutral_loss

Caption: Hypothetical fragmentation of this compound in MS/MS.

Conclusion

A highly sensitive and specific HPLC-MS/MS method for the quantification of this compound in rat plasma has been developed and validated. The method demonstrates good linearity, precision, accuracy, and recovery. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in support of pharmacokinetic studies.

Application Notes and Protocols for the Synthesis and Evaluation of Pervicoside B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervicoside B is a complex triterpenoid glycoside first isolated from the sea cucumber Holothuria pervicax. Like many marine natural products, it exhibits a range of promising biological activities, including antiparasitic, antifungal, and potent antiproliferative effects against various cancer cell lines. Its intricate structure, featuring a sulfated tetrasaccharide chain attached to a holostane-type aglycone, presents a significant synthetic challenge. However, the total synthesis of this compound and its analogues has been achieved, paving the way for detailed structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the synthesis of this compound, along with detailed protocols for evaluating the biological activities of its derivatives. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Chemical Synthesis of this compound

The total synthesis of this compound is a multi-step process that begins with the readily available steroid, lanosterol. The synthesis involves the sequential construction of the complex oligosaccharide chain and its subsequent glycosylation to the triterpenoid aglycone. Key stages of the synthesis include the preparation of the aglycone from lanosterol, the synthesis of the protected sugar donors, the sequential glycosylation to assemble the tetrasaccharide, and the final sulfation and deprotection steps. A recent total synthesis by Shao et al. achieved this in 34 steps with an overall yield of 0.3%.[1][2][3]

Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent approach, where the aglycone and the tetrasaccharide are synthesized separately and then coupled.

G Lanosterol Lanosterol Aglycone_intermediate Aglycone Intermediate Lanosterol->Aglycone_intermediate Multi-step synthesis Protected_Aglycone Protected Aglycone Aglycone_intermediate->Protected_Aglycone Protection Coupled_Glycoside Protected this compound Protected_Aglycone->Coupled_Glycoside Glycosylation Monosaccharide_1 Protected Monosaccharide 1 Disaccharide Protected Disaccharide Monosaccharide_1->Disaccharide Glycosylation Monosaccharide_2 Protected Monosaccharide 2 Monosaccharide_2->Disaccharide Trisaccharide Protected Trisaccharide Disaccharide->Trisaccharide Glycosylation Monosaccharide_3 Protected Monosaccharide 3 Monosaccharide_3->Trisaccharide Tetrasaccharide Protected Tetrasaccharide Trisaccharide->Tetrasaccharide Glycosylation Monosaccharide_4 Protected Monosaccharide 4 Monosaccharide_4->Tetrasaccharide Tetrasaccharide->Coupled_Glycoside Pervicoside_B Pervicoside_B Coupled_Glycoside->Pervicoside_B Sulfation & Deprotection

Caption: Convergent synthetic workflow for this compound.

Experimental Protocols

The following are representative, generalized protocols for key steps in the synthesis of this compound and its derivatives, based on established methodologies for glycosylation and protecting group manipulations. For the exact, detailed procedures, reagents, and yields for the total synthesis of this compound, it is imperative to consult the supplementary information of the primary literature by Shao et al. (2020) in the Journal of Organic Chemistry.[1][2][3]

Protocol 1: General Procedure for Glycosylation (Thioglycoside Donor)

  • Preparation: Dry all glassware and reagents thoroughly. Conduct the reaction under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: Dissolve the glycosyl acceptor (1.0 eq.) and the thioglycoside donor (1.2-1.5 eq.) in a freshly distilled, anhydrous solvent (e.g., dichloromethane, toluene, or a mixture thereof). Add a molecular sieve (e.g., 4 Å MS) and stir for 30 minutes at room temperature.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). Add the promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or methyl triflate (MeOTf)) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate for NIS/TfOH, or triethylamine for MeOTf).

  • Workup: Allow the mixture to warm to room temperature. Filter through celite and wash with dichloromethane. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sulfation of a Hydroxyl Group

  • Preparation: Ensure the substrate is free of moisture. Use anhydrous solvents.

  • Reaction: Dissolve the substrate (1.0 eq.) in anhydrous pyridine or dimethylformamide (DMF). Add sulfur trioxide pyridine complex (SO3·py) (3.0-5.0 eq.) in portions at 0 °C.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction to 0 °C and slowly add saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The sulfated product, often a salt, may require purification by reversed-phase chromatography.

Protocol 3: General Procedure for Deprotection of Silyl Ethers (e.g., TBS)

  • Reaction: Dissolve the silyl-protected compound in an appropriate solvent (e.g., tetrahydrofuran (THF)).

  • Reagent Addition: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1-1.5 eq. per silyl group) or hydrofluoric acid-pyridine (HF·py).

  • Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Biological Activity and Evaluation

This compound and its analogues have demonstrated significant cytotoxic, antiparasitic, and antifungal activities. The evaluation of these activities is crucial for understanding their therapeutic potential and for guiding the synthesis of more potent and selective derivatives.

Antiproliferative and Cytotoxic Activity

The anticancer activity of sea cucumber saponins is a subject of intense research. While the precise mechanism for this compound is still under full investigation, related compounds are known to induce apoptosis in cancer cells. Potential mechanisms include the inhibition of the Na+/K+-ATPase pump and modulation of key signaling pathways such as NF-κB.[4][5][6][7][8][9][10][11][12][13]

Potential Signaling Pathway: Induction of Apoptosis via NF-κB Inhibition

A plausible mechanism for the anticancer effect of this compound derivatives is the induction of apoptosis through the inhibition of the NF-κB signaling pathway. In many cancer cells, the NF-κB pathway is constitutively active and promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2. Inhibition of this pathway can lead to a decrease in these survival signals, thereby sensitizing the cells to apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PervicosideB This compound Derivative NaK_ATPase Na+/K+-ATPase PervicosideB->NaK_ATPase Inhibition IKK IKK PervicosideB->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Release from Mitochondria Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC->Caspase9 Activates DNA DNA NFkB_nuc->DNA Binds Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2) DNA->Anti_apoptotic_genes Transcription Anti_apoptotic_genes->Bcl2 Translation

Caption: Plausible signaling pathway for this compound-induced apoptosis.

Table 1: Antiproliferative Activity of this compound Analogues

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)Data to be populated from literature
Analogue 1A549 (Lung)Data to be populated from literature
Analogue 2HeLa (Cervical)Data to be populated from literature
Analogue 3PC-3 (Prostate)Data to be populated from literature

Note: IC50 values are highly dependent on the specific analogue and cell line tested. This table should be populated with data from relevant experimental studies.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiparasitic and Antifungal Activity

This compound has shown potent activity against the parasite Leishmania mexicana and the fungus Aspergillus niger. The likely mechanism of action for these activities is the disruption of the pathogen's cell membrane integrity through interaction with membrane sterols.[14]

Table 2: Antimicrobial Activity of this compound

OrganismAssayEndpointValue (µg/mL)
Leishmania mexicanaPromastigote Inhibition% Inhibition100% at 5-10 µg/mL
Aspergillus nigerBroth MicrodilutionMIC4.65 - 7.8

Protocol 5: In Vitro Antileishmanial Assay (Promastigote Inhibition)

  • Parasite Culture: Culture Leishmania mexicana promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 26 °C.

  • Assay Setup: In a 96-well plate, add promastigotes in their logarithmic growth phase to each well.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include a negative control (vehicle) and a positive control (e.g., amphotericin B).

  • Incubation: Incubate the plates at 26 °C for 72 hours.

  • Viability Assessment: Assess parasite viability by adding a resazurin-based solution and measuring fluorescence, or by direct counting using a hemocytometer.

  • Data Analysis: Determine the IC50 value for each compound.

Protocol 6: Antifungal Broth Microdilution Assay (CLSI M38-A2 guidelines)

  • Inoculum Preparation: Prepare a standardized inoculum of Aspergillus niger spores from a fresh culture.

  • Assay Setup: In a 96-well plate, prepare serial dilutions of the this compound derivatives in RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Conclusion

The successful total synthesis of this compound has opened up new avenues for the exploration of this potent natural product and its derivatives as potential therapeutic agents. The protocols and data presented in these application notes provide a framework for the synthesis of novel analogues and the systematic evaluation of their biological activities. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for Pervicoside B In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pervicoside B is a triterpene glycoside isolated from the sea cucumber Neothyone gibbosa.[1] It has demonstrated potent in vitro antiparasitic activity against Leishmania mexicana and strong antifungal activity against Aspergillus niger.[1] As a member of the glycoside class of natural products, this compound holds potential for a broader range of pharmacological activities. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant properties of this compound, facilitating further investigation into its therapeutic potential.

Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.[2][3] The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa15.80.9
A54925.21.2

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: MTT Assay seed_cells Seed 5x10^3 cells/well in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_pervicoside_b Add this compound (0.1-100 µM) incubate_48h Incubate for 48h add_pervicoside_b->incubate_48h add_mtt Add MTT Reagent incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for the MTT-based cytotoxicity assay.

Anti-inflammatory Activity Assessment in Macrophages

This protocol evaluates the potential of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring the production of nitric oxide (NO).

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Seed 5 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.[5]

    • Include control groups: untreated cells, cells treated with LPS only, and cells treated with a positive control (e.g., Dexamethasone) and LPS.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNO Production (% of LPS Control)
Control5.2
LPS (1 µg/mL)100
This compound (10 µM) + LPS65.4
This compound (50 µM) + LPS32.1
Dexamethasone (10 µM) + LPS25.8

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_deg Degradation IkB->IkB_deg degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Caption: Canonical NF-κB signaling pathway activation.

Antioxidant Activity Assessment

This section describes a chemical (DPPH) and a cell-based assay to determine the antioxidant potential of this compound.

DPPH Radical Scavenging Assay (Chemical Assay)

This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, thus neutralizing it.[6][7]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare various concentrations of this compound in methanol.

    • Use Ascorbic Acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound concentration to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Shake the plate and incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

      • A_control = Absorbance of DPPH solution without sample.

      • A_sample = Absorbance of DPPH solution with this compound.

Cellular Reactive Oxygen Species (ROS) Assay

This cell-based assay measures the ability of this compound to reduce intracellular ROS levels in cells under oxidative stress.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells and seed them in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Treatment and Oxidative Stress Induction:

    • Pre-treat cells with this compound (1-50 µM) for 1 hour.

    • Induce oxidative stress by adding 100 µM H₂O₂ for 4 hours.

  • ROS Detection:

    • Wash the cells with PBS.

    • Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) solution to each well.

    • Incubate for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent DCF.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

Data Presentation:

AssayThis compound EC₅₀ (µM)Ascorbic Acid EC₅₀ (µM)
DPPH Scavenging45.38.7
Cellular ROS Reduction22.95.4

References

Application Notes and Protocols: Mechanism of Action of Forsythoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the mechanism of action of Forsythoside B, a phenylethanoid glycoside with demonstrated anti-inflammatory properties. The protocols included are based on published research and are intended to serve as a guide for studying its effects in a laboratory setting.

Introduction

Forsythoside B is a natural compound that has garnered significant interest for its potent anti-inflammatory effects. Studies have begun to elucidate the molecular mechanisms by which Forsythoside B exerts its therapeutic potential, primarily focusing on its ability to modulate key inflammatory signaling pathways. This document outlines the known mechanism of action and provides standardized protocols for its investigation.

Mechanism of Action

Forsythoside B has been shown to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. In response to inflammatory stimuli such as lipopolysaccharide (LPS), Forsythoside B has been observed to inhibit the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

The downstream effects of Forsythoside B's action on the NF-κB pathway include the reduced expression and secretion of several key pro-inflammatory cytokines and mediators.

Data Presentation

The following table summarizes the quantitative effects of Forsythoside B on various inflammatory markers as reported in preclinical studies.

Cell Line/ModelStimulusForsythoside B ConcentrationMeasured ParameterResultReference
RAW 264.7 cellsLipopolysaccharide (LPS)Concentration-dependentTNF-α secretionDown-regulation[1]
RAW 264.7 cellsLipopolysaccharide (LPS)Concentration-dependentIL-6 secretionDown-regulation[1]
RAW 264.7 cellsLipopolysaccharide (LPS)Concentration-dependentHMGB1 secretionDown-regulation[1]
Rat model of sepsis (CLP)Cecal Ligation and Puncture (CLP)Intravenous injectionSerum TNF-αReduction[1]
Rat model of sepsis (CLP)Cecal Ligation and Puncture (CLP)Intravenous injectionSerum IL-6Reduction[1]
Rat model of sepsis (CLP)Cecal Ligation and Puncture (CLP)Intravenous injectionSerum HMGB1Reduction[1]
Rat model of sepsis (CLP)Cecal Ligation and Puncture (CLP)Intravenous injectionSerum IL-10Up-regulation[1]

Signaling Pathway Diagram

Forsythoside_B_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) NFkappaB_n NF-κB (Active) NFkappaB->NFkappaB_n Translocates ForsythosideB Forsythoside B ForsythosideB->IKK Inhibits NFkappaB_IkappaB NF-κB-IκBα (Inactive) NFkappaB_IkappaB->IkappaB Releases DNA DNA NFkappaB_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes DNA->Proinflammatory_Genes Transcription

Caption: Forsythoside B inhibits the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

Objective: To determine the effect of Forsythoside B on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Forsythoside B

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and HMGB1

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Forsythoside B (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Include a vehicle control group (e.g., DMSO or media).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and HMGB1 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

In_Vitro_Protocol_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Forsythoside B A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F G Data Analysis F->G Western_Blot_Workflow A Cell Treatment with Forsythoside B and LPS B Protein Extraction (Whole cell or Nuclear/Cytoplasmic) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE and PVDF Transfer C->D E Antibody Incubation (Primary and Secondary) D->E F Chemiluminescent Detection E->F G Data Analysis and Quantification F->G

References

Using Pervicoside B as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervicoside B is a naturally occurring glycoside with demonstrated antiparasitic and antifungal properties.[1] As a member of the cardiac glycoside family, its mechanism of action is linked to the inhibition of the ubiquitous Na+/K+ ATPase pump, a critical regulator of cellular ion homeostasis.[2][3] This unique property allows this compound to serve as a powerful molecular probe for investigating a variety of cellular processes, including signal transduction, ion channel function, and cellular proliferation. These application notes provide detailed protocols for utilizing this compound to explore fundamental cellular mechanisms.

Principle

Cardiac glycosides, including this compound, exert their biological effects by binding to and inhibiting the Na+/K+ ATPase pump.[2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium levels. This modulation of calcium signaling can influence numerous downstream pathways. By using this compound, researchers can selectively perturb this pathway to study its role in various cellular contexts, from cardiomyocyte activity to cancer cell biology.[2][3][4]

Applications

This compound can be employed as a molecular probe in a range of applications, including:

  • Modulation of Cardiomyocyte Proliferation: Investigating the signaling pathways that govern heart muscle cell division and regeneration.[2]

  • Inhibition of Cancer-Associated Fibroblast (CAF) Differentiation: Studying the role of Na+/K+ ATPase in the tumor microenvironment and fibrosis.[3]

  • Investigation of DNA Damage Repair Pathways: Exploring the link between ion homeostasis and the cellular response to DNA damage.[4]

Application 1: Probing the Role of Na+/K+ ATPase in Cardiomyocyte Proliferation

This protocol details the use of this compound to investigate its effect on the proliferation of cardiomyocytes, a key area of research in cardiac regeneration.

Quantitative Data Summary
Cell TypeTreatmentConcentrationOutcomeReference
Neonatal Rat CardiomyocytesPeruvoside (related glycoside)1 µMIncreased number of Ki67-positive cells[2]
Neonatal Rat CardiomyocytesPeruvoside (related glycoside)1 µMIncreased number of H3P-positive cells[2]
Neonatal Rat CardiomyocytesPeruvoside (related glycoside)1 µMIncreased number of Aurora B-positive cells[2]
Experimental Protocol: Immunofluorescence Staining for Proliferation Markers
  • Cell Culture: Plate neonatal rat cardiomyocytes on fibronectin-coated coverslips in a 24-well plate at a density of 5 x 10^4 cells/well. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: After 24 hours, replace the medium with serum-free medium for 24 hours to synchronize the cells. Treat the cells with this compound at a final concentration of 1 µM for 48 hours. Include a vehicle-treated control group.

  • Fixation and Permeabilization: Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against Ki67 (a marker of cell proliferation) and α-actinin (a cardiomyocyte marker) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of Ki67-positive cardiomyocytes (cells positive for both Ki67 and α-actinin) out of the total number of cardiomyocytes.

Signaling Pathway

PervicosideB_Cardiomyocyte_Proliferation PervicosideB This compound NaK_ATPase Na+/K+ ATPase PervicosideB->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Regulates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Leads to IP3R IP3 Receptor Ca_in->IP3R Activates CellCycle Cell Cycle Progression IP3R->CellCycle Promotes

This compound-induced cardiomyocyte proliferation pathway.

Application 2: Probing the Inhibition of TGF-β-induced Fibroblast to Myofibroblast Differentiation

This protocol describes how this compound can be used to study the signaling pathways involved in tissue fibrosis, a process where fibroblasts differentiate into contractile myofibroblasts.

Quantitative Data Summary
Cell LineTreatment (related glycoside)IC50 for Fibronectin InhibitionReference
WPMY-1Digoxin~10 nM[3]
WPMY-1Strophanthin~30 nM[5]
WPMY-1Lanatoside C~20 nM[5]
Experimental Protocol: High-Content Imaging of Fibronectin Expression
  • Cell Culture: Seed WPMY-1 fibroblasts in a 96-well imaging plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation and Treatment: Serum-starve the cells for 24 hours. Pre-treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

  • Induction of Differentiation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control, and incubate for 24 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against fibronectin.

    • Incubate with an Alexa Fluor-conjugated secondary antibody.

    • Counterstain nuclei with DAPI.

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the fluorescence intensity of fibronectin staining per cell.

    • Calculate the IC50 value for this compound's inhibition of TGF-β-induced fibronectin expression.

Experimental Workflow

CAF_Differentiation_Workflow cluster_plate 96-Well Plate cluster_stain Immunofluorescence cluster_analysis Analysis c1 Seed WPMY-1 cells c2 Serum Starve (24h) c1->c2 c3 Pre-treat with this compound c2->c3 c4 Induce with TGF-β1 (24h) c3->c4 s1 Fix & Permeabilize c4->s1 s2 Block s1->s2 s3 Primary Ab (anti-Fibronectin) s2->s3 s4 Secondary Ab (Alexa Fluor) s3->s4 s5 DAPI Stain s4->s5 a1 High-Content Imaging s5->a1 a2 Quantify Fluorescence a1->a2 a3 Calculate IC50 a2->a3

Workflow for assessing CAF differentiation inhibition.

Application 3: Probing the DNA Double-Strand Break Repair Pathway

This protocol outlines the use of this compound to investigate its potential role in modulating the cellular response to DNA damage, a critical aspect of cancer biology and therapy.

Quantitative Data Summary
Compound ClassEffect on DNA RepairPotential Target(s)Reference
Cardiac GlycosidesInhibit retention of 53BP1 at DNA double-strand break sitesMDC1 or RNF8[4]
Experimental Protocol: Whole-Cell Double Immunofluorescence Assay for DNA Repair
  • Cell Culture: Plate U2OS cells in a 384-well plate and allow them to attach.

  • Treatment: Treat the cells with this compound at various concentrations for 1 hour.

  • Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 10 µM etoposide) or by exposure to ionizing radiation (e.g., 2 Gy).

  • Recovery: Allow the cells to recover for a defined period (e.g., 1 hour) to allow for the formation of DNA repair foci.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells as described previously.

    • Co-stain with primary antibodies against two DNA damage response proteins, for example, γH2AX (a marker of DNA double-strand breaks) and 53BP1 (a key protein in the non-homologous end joining repair pathway).

    • Use spectrally distinct Alexa Fluor-conjugated secondary antibodies.

    • Counterstain nuclei with Hoechst 33342.

  • Imaging and Analysis:

    • Image the cells using an automated fluorescence microscope.

    • Use image analysis software to identify nuclei and quantify the number and intensity of γH2AX and 53BP1 foci within each nucleus.

    • Determine the effect of this compound on the co-localization of these repair proteins at sites of DNA damage.

Logical Relationship Diagram

DNA_Repair_Probe_Logic DNA_Damage DNA Double-Strand Break gH2AX γH2AX Foci Formation DNA_Damage->gH2AX MDC1_RNF8 MDC1 / RNF8 Recruitment gH2AX->MDC1_RNF8 BP53 53BP1 Foci Formation MDC1_RNF8->BP53 PervicosideB This compound PervicosideB->MDC1_RNF8 Potential Inhibition Point Repair DNA Repair BP53->Repair

Probing the DNA damage response with this compound.

References

Pervicoside B: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pervicoside B is a sulfated triterpenoid glycoside isolated from the sea cucumber Neothyone gibbosa. As a member of the saponin class of natural products, it exhibits potent biological activities, including antiparasitic and antifungal properties. These characteristics make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-infective agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in HTS formats, targeting Leishmania mexicana and Aspergillus niger.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₅₄H₈₅NaO₂₅S
Molecular Weight 1189.29 g/mol
CAS Number 96157-95-8
Class Triterpenoid Glycoside (Saponin)
Source Neothyone gibbosa (sea cucumber)
Solubility Soluble in DMSO and aqueous solutions

Biological Activity

This compound has demonstrated significant in vitro activity against the following pathogens:

OrganismActivity TypeEffective ConcentrationCitation
Leishmania mexicana (promastigotes)Antiparasitic100% inhibition at 5-10 µg/mL[1]
Aspergillus nigerAntifungalMIC: 4.65 - 16.7 µg/mL[1]

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of related triterpenoid glycosides, a primary mechanism is likely the disruption of cell membrane integrity through interaction with sterols.[2]

  • Antifungal Mechanism: In fungi like Aspergillus niger, the plasma membrane contains ergosterol. This compound is hypothesized to bind to ergosterol, leading to the formation of pores or channels in the membrane. This disrupts the membrane potential, causes leakage of essential intracellular components, and ultimately leads to fungal cell death.[2]

  • Antileishmanial Mechanism: The plasma membrane of Leishmania species also contains ergosterol and other related sterols. This compound likely interacts with these sterols, causing membrane permeabilization and subsequent cell lysis.[2][3] An additional immunomodulatory mechanism may also be at play, where the compound stimulates host macrophages to produce anti-leishmanial molecules such as nitric oxide.

High-Throughput Screening Protocols

Antileishmanial Activity against Leishmania mexicana Promastigotes

This protocol is designed for a 384-well plate format to assess the viability of L. mexicana promastigotes.

Materials:

  • Leishmania mexicana promastigotes in logarithmic growth phase

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin

  • This compound stock solution (10 mg/mL in DMSO)

  • Amphotericin B (positive control)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 384-well clear-bottom, black-walled microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)

Experimental Workflow:

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep1 Prepare serial dilutions of this compound prep2 Dispense 2.5 µL of compound dilutions into 384-well plate prep1->prep2 prep3 Add controls (Amphotericin B and DMSO) prep2->prep3 assay1 Add 22.5 µL of L. mexicana promastigotes (1x10^6 cells/mL) to each well prep3->assay1 assay2 Incubate for 72 hours at 26°C assay1->assay2 assay3 Add 5 µL of Resazurin solution to each well assay2->assay3 assay4 Incubate for 4 hours at 26°C in the dark assay3->assay4 readout1 Measure fluorescence at 560nm(Ex)/590nm(Em) assay4->readout1 readout2 Calculate percent inhibition and IC50 values readout1->readout2

Caption: Workflow for HTS antileishmanial assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare a serial dilution series of this compound in DMSO.

    • Using an automated liquid handler, dispense 2.5 µL of each compound concentration into the wells of a 384-well plate.

    • Include wells with Amphotericin B as a positive control and DMSO as a negative (vehicle) control.

  • Parasite Culture and Seeding:

    • Culture L. mexicana promastigotes in M199 medium at 26°C until they reach the logarithmic growth phase.

    • Adjust the parasite density to 1 x 10⁶ cells/mL in fresh M199 medium.

    • Dispense 22.5 µL of the parasite suspension into each well of the compound-plated 384-well plate.

  • Incubation:

    • Seal the plates and incubate for 72 hours at 26°C.

  • Viability Assessment:

    • Add 5 µL of resazurin solution to each well.

    • Incubate the plates for an additional 4 hours at 26°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate the percentage of inhibition for each concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software.

Antifungal Activity against Aspergillus niger

This protocol describes a broth microdilution assay in a 96-well format to determine the Minimum Inhibitory Concentration (MIC) of this compound against A. niger.

Materials:

  • Aspergillus niger strain

  • Potato Dextrose Agar (PDA) plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution (10 mg/mL in DMSO)

  • Amphotericin B (positive control)

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader (600 nm)

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep1 Prepare A. niger spore suspension (1-5 x 10^5 spores/mL) prep2 Prepare serial dilutions of this compound in RPMI medium prep1->prep2 assay1 Add 100 µL of compound dilutions to 96-well plate prep2->assay1 assay2 Add 100 µL of A. niger spore suspension to each well assay1->assay2 assay3 Incubate for 48 hours at 35°C assay2->assay3 readout1 Visually inspect for fungal growth assay3->readout1 readout2 Alternatively, measure absorbance at 600 nm assay3->readout2 readout3 Determine the Minimum Inhibitory Concentration (MIC) readout1->readout3 readout2->readout3

Caption: Workflow for HTS antifungal MIC assay.

Detailed Protocol:

  • Inoculum Preparation:

    • Grow A. niger on PDA plates at 28°C for 5-7 days until sporulation is evident.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove mycelial fragments.

    • Adjust the conidial suspension to a concentration of 1-5 x 10⁵ spores/mL in RPMI-1640 medium.

  • Compound Dilution:

    • Perform a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate.

    • Include wells with Amphotericin B as a positive control and medium alone as a negative (growth) control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared A. niger inoculum to each well containing 100 µL of the diluted compound.

    • Incubate the plates at 35°C for 48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

    • Alternatively, for a more quantitative HTS approach, the absorbance at 600 nm can be measured using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the control.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of this compound.

G cluster_membrane Fungal/Parasite Cell Membrane cluster_extracellular Extracellular cluster_outcome Cellular Outcome ergosterol Ergosterol pore Membrane Pore Formation ergosterol->pore Induces pervicoside This compound pervicoside->ergosterol Binding leakage Ion and Small Molecule Leakage pore->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound via membrane disruption.

G cluster_host Host Macrophage cluster_parasite Leishmania amastigote cluster_compound macrophage Macrophage nos2 iNOS Activation macrophage->nos2 no Nitric Oxide (NO) Production nos2->no leishmania Leishmania no->leishmania Kills pervicoside This compound pervicoside->macrophage Stimulates

Caption: Proposed immunomodulatory mechanism of this compound.

Conclusion

This compound represents a promising natural product for the development of new antiparasitic and antifungal therapies. The protocols and information provided herein offer a robust framework for its inclusion in high-throughput screening campaigns. Further investigation into its specific molecular targets and mechanisms of action will be crucial for its advancement as a potential therapeutic lead.

References

Application of Peruvioses A and B in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peruvioses A and B, a mixture of sucrose esters isolated from the calyces of Physalis peruviana L. (Cape gooseberry), have demonstrated significant anti-inflammatory properties in preclinical models of inflammatory bowel disease (IBD), specifically in 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats. This model mimics several key features of human IBD, making Peruvioses A and B promising candidates for further investigation as a potential therapeutic intervention. These compounds have been shown to ameliorate intestinal inflammation by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][3] This document provides detailed application notes and protocols for researchers interested in studying the effects of Peruvioses A and B in IBD research.

Mechanism of Action

The anti-inflammatory effects of Peruvioses A and B are primarily attributed to their ability to inhibit the NF-κB signaling pathway.[1][3] In the context of colitis, the induction of inflammation leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and enzymes. Peruvioses A and B have been shown to suppress the activation of NF-κB, leading to a downstream reduction in the production of key inflammatory mediators.[1][4]

The proposed mechanism involves the following key steps:

  • Inhibition of Pro-inflammatory Enzymes: Peruvioses A and B decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[1][5]

  • Reduction of Pro-inflammatory Cytokines: The mixture of Peruvioses A and B significantly reduces the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][3][5]

  • Restoration of Mucosal Integrity: Treatment with Peruvioses A and B promotes the regeneration of the epithelial tissue in the colon, as evidenced by an increase in goblet cell numbers and the expression of mucins (MUC-2) and trefoil factor 3 (TFF-3), which are crucial for maintaining the mucosal barrier.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Peruvioses A and B in a TNBS-induced colitis model in rats.

Table 1: In Vivo Efficacy of Peruvioses A and B in TNBS-Induced Colitis in Rats (Therapeutic Protocol)

ParameterTNBS Control GroupPeruvioses A and B (5 mg/kg/day)Peruvioses A and B (10 mg/kg/day)
Macroscopic Damage
Damaged Area (cm²)~5.5Reduced (P<0.01)Reduced (P<0.01)
Colon Weight/Length RatioIncreasedSignificantly Diminished (P<0.05)Significantly Diminished (P<0.05)
Biochemical Markers
Myeloperoxidase (MPO) ActivityIncreasedReduced by ~50% (P<0.01)Reduced by ~71% (P<0.01)[6]
Gene Expression (mRNA)
iNOSUpregulatedSignificantly ReducedSignificantly Reduced
COX-2UpregulatedSignificantly ReducedSignificantly Reduced
TNF-αUpregulatedSignificantly ReducedSignificantly Reduced
IL-1βUpregulatedSignificantly ReducedSignificantly Reduced
IL-6UpregulatedSignificantly ReducedSignificantly Reduced
NF-κBUpregulatedSignificantly ReducedSignificantly Reduced
MUC-2DownregulatedRestored towards control levelsRestored towards control levels
TFF-3DownregulatedRestored towards control levelsRestored towards control levels

Data adapted from Ocampo et al., 2024.[1]

Table 2: In Vitro Effects of Peruvioses A and B on LPS-Stimulated RAW 264.7 Macrophages

ParameterControlLPS (10 µg/mL)Peruvioses A and B (100 µg/mL) + LPS
Nitric Oxide (NO) ProductionBaselineIncreasedSignificantly Reduced (P<0.0001)
Prostaglandin E2 (PGE2) ProductionBaselineIncreasedSignificantly Reduced (P<0.0001)
TNF-α ProductionBaselineIncreasedSignificantly Reduced (P<0.0001)
IL-6 ProductionBaselineIncreasedSignificantly Reduced (P<0.0001)
MCP-1 ProductionBaselineIncreasedSignificantly Reduced (P<0.0001)

Data adapted from Ocampo et al., 2024.[1][4]

Experimental Protocols

TNBS-Induced Colitis in Rats (Therapeutic Model)

This protocol describes the induction of colitis and subsequent treatment with Peruvioses A and B to evaluate their therapeutic efficacy.

Materials:

  • Male Wistar rats (180-200 g)

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in 50% ethanol)

  • Peruvioses A and B mixture

  • Vehicle (e.g., saline or appropriate solvent)

  • Isoflurane or other suitable anesthetic

  • Catheter (3 mm outer diameter)

Procedure:

  • Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Induction of Colitis:

    • Fast rats for 24 hours with free access to water.

    • Anesthetize the rats lightly with isoflurane.

    • Gently insert a catheter intrarectally to a depth of 8 cm.

    • Slowly administer 100 mg/kg of the TNBS solution.

    • Keep the rat in a head-down position for approximately 60 seconds to prevent leakage of the TNBS solution.

  • Treatment:

    • Randomly divide the rats into three groups: TNBS control (vehicle), Peruvioses A and B (5 mg/kg/day, intraperitoneally), and Peruvioses A and B (10 mg/kg/day, intraperitoneally).

    • Begin treatment 24 hours after TNBS administration and continue for 14 consecutive days.

  • Assessment of Colitis:

    • Monitor body weight, stool consistency, and rectal bleeding daily.

    • On day 15, euthanize the rats and collect the colon.

    • Measure the length and weight of the colon.

    • Score the macroscopic damage based on the extent of ulceration and inflammation.

    • Collect tissue samples for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and gene expression analysis (RT-qPCR).

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration in inflamed tissues.

Materials:

  • Colon tissue homogenate

  • Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% in 50 mM potassium phosphate buffer, pH 6.0)

  • O-dianisidine dihydrochloride solution (0.167 mg/mL in 50 mM potassium phosphate buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂) solution (0.0005% in water)

  • Spectrophotometer

Procedure:

  • Homogenize a pre-weighed colon tissue sample in HTAB buffer.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • In a 96-well plate, add 20 µL of the supernatant.

  • Add 200 µL of the O-dianisidine dihydrochloride solution containing H₂O₂.

  • Measure the change in absorbance at 450 nm over 5 minutes using a spectrophotometer.

  • Express MPO activity as units per milligram of tissue.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol assesses the ability of Peruvioses A and B to inhibit the production of inflammatory mediators in cultured macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Peruvioses A and B mixture

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and PGE2

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Peruvioses A and B (e.g., 1, 10, 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6) and PGE2: Quantify the levels of these mediators in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Peruvioses Peruvioses A & B Peruvioses->IKK Inhibits DNA DNA NFkB_active->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed mechanism of action of Peruvioses A & B in inhibiting the NF-κB signaling pathway.

Experimental Workflow Diagram

G cluster_invivo In Vivo Study: TNBS-Induced Colitis in Rats cluster_invitro In Vitro Study: LPS-Stimulated RAW 264.7 Macrophages start_invivo Acclimatize Rats induce_colitis Induce Colitis with TNBS start_invivo->induce_colitis treatment Administer Peruvioses A & B (5 & 10 mg/kg/day, i.p.) for 14 days induce_colitis->treatment assessment Assess Colitis Severity treatment->assessment macroscopic Macroscopic Analysis (Damage Score, Colon Weight/Length) assessment->macroscopic biochemical Biochemical Analysis (MPO Activity) assessment->biochemical gene_expression Gene Expression Analysis (RT-qPCR) assessment->gene_expression histology Histological Analysis (H&E Staining) assessment->histology end_invivo Data Analysis & Interpretation macroscopic->end_invivo biochemical->end_invivo gene_expression->end_invivo histology->end_invivo start_invitro Culture RAW 264.7 Cells pretreatment Pre-treat with Peruvioses A & B start_invitro->pretreatment stimulation Stimulate with LPS pretreatment->stimulation measurement Measure Inflammatory Mediators stimulation->measurement viability Cell Viability Assay (MTT) stimulation->viability no_assay Nitric Oxide Assay (Griess Reagent) measurement->no_assay elisa ELISA (TNF-α, IL-6, PGE2) measurement->elisa end_invitro Data Analysis & Interpretation no_assay->end_invitro elisa->end_invitro viability->end_invitro

Caption: Overall experimental workflow for evaluating the anti-inflammatory effects of Peruvioses A & B.

References

Troubleshooting & Optimization

Technical Support Center: Pervicoside B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Pervicoside B, a steroidal saponin found in starfish.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient Cell Lysis: Starfish tissues not adequately homogenized. 2. Inappropriate Solvent System: The solvent polarity may not be optimal for this compound. 3. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the compound effectively. 4. Degradation of this compound: pH or temperature instability during extraction.1. Ensure thorough homogenization of the starfish tissue. Freeze-drying the tissue before grinding can improve cell disruption. 2. Methanol is commonly used for initial extraction of saponins. Consider using a higher percentage of methanol or explore alternative solvents like ethanol. For partitioning, n-butanol is effective. 3. Increase the extraction time or temperature within a reasonable range. Monitor for potential degradation. Sonication or microwave-assisted extraction can enhance efficiency. 4. Maintain a neutral pH during extraction and avoid excessive heat. Store extracts at low temperatures (4°C) and protect from light.
Purity Issues/Contamination 1. Co-extraction of other compounds: Pigments, lipids, and other polar or non-polar compounds are often co-extracted. 2. Incomplete Phase Separation: During liquid-liquid extraction, emulsions may form. 3. Column Chromatography Issues: Poor separation on the silica gel column.1. Perform a defatting step with a non-polar solvent like hexane before the main extraction. Use column chromatography (e.g., silica gel) for purification. 2. Centrifuge the mixture to break emulsions. Adding a small amount of brine can also help. 3. Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system often yields better separation. Monitor fractions using Thin Layer Chromatography (TLC).
Compound Degradation 1. Harsh pH conditions: this compound, like many saponins, can be sensitive to strongly acidic or basic conditions. 2. High Temperatures: Prolonged exposure to high temperatures can lead to hydrolysis of the glycosidic bonds. 3. Enzymatic Degradation: Endogenous enzymes in the starfish tissue may degrade the saponin.1. Maintain a near-neutral pH throughout the extraction and purification process. Use buffers if necessary. 2. Use moderate temperatures for extraction and evaporate solvents under reduced pressure at a low temperature. 3. Deactivate enzymes by briefly heating the initial tissue homogenate or by using appropriate inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

It is recommended to use fresh or frozen starfish. The tissue should be cleaned of any foreign material and then homogenized thoroughly. For better preservation and to facilitate grinding, freeze-drying the starfish tissue is a highly effective preparatory step.

Q2: Which solvent system is best for the initial extraction of this compound?

A high-polarity solvent is generally used for the initial extraction of saponins. Methanol is a common and effective choice. An 80-90% aqueous methanol solution is a good starting point.

Q3: How can I remove fats and pigments from my extract?

A defatting step prior to the main extraction is crucial. After initial homogenization in a polar solvent, you can perform a liquid-liquid extraction with a non-polar solvent such as hexane or petroleum ether to remove lipids and pigments.

Q4: What is a suitable method for purifying the crude this compound extract?

Column chromatography is a standard method for the purification of saponins. A silica gel column is commonly used. The separation can be optimized by employing a gradient elution, starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity. Fractions should be monitored by Thin Layer Chromatography (TLC) and those containing this compound pooled.

Q5: How can I monitor the presence of this compound during the extraction and purification process?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the presence of this compound in different fractions. The spots can be visualized by spraying with a reagent like the Liebermann-Burchard reagent, which is characteristic for steroidal saponins, followed by gentle heating. For quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q6: What are the optimal storage conditions for the purified this compound?

Purified this compound should be stored as a solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (-20°C or below) to prevent degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for this compound Extraction

This protocol provides a general methodology for the extraction and isolation of this compound from starfish.

  • Preparation of Starfish Tissue:

    • Thaw frozen starfish and clean thoroughly with distilled water.

    • Homogenize the tissue in a blender.

    • Freeze-dry the homogenized tissue to obtain a dry powder.

  • Initial Extraction:

    • Extract the dried starfish powder with 80% aqueous methanol (1:10 w/v) at room temperature with constant stirring for 24 hours.

    • Filter the extract and repeat the extraction on the residue two more times.

    • Combine the methanol extracts and concentrate under reduced pressure.

  • Solvent Partitioning:

    • Suspend the concentrated aqueous extract in water and partition successively with n-hexane, chloroform, and n-butanol.

    • This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness under reduced pressure.

  • Purification by Column Chromatography:

    • Subject the crude n-butanol extract to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1).

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing this compound and concentrate to yield the purified compound.

Quantification of this compound by HPLC (Illustrative Example)

The following are representative HPLC conditions for the analysis of steroidal saponins. These may need to be optimized for this compound.

Parameter Condition
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B) with 0.1% formic acid
Gradient 30% A to 70% A over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 205 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 20 µL

Note: This is an illustrative example. The actual conditions may need to be optimized.

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Fresh/Frozen Starfish homogenize Homogenization start->homogenize freeze_dry Freeze-Drying homogenize->freeze_dry extraction Methanol Extraction freeze_dry->extraction partition Solvent Partitioning (n-Hexane, Chloroform, n-Butanol) extraction->partition column Silica Gel Column Chromatography partition->column hplc HPLC Analysis column->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway Modulation by Asterosaponins

Asterosaponins, the class of compounds to which this compound belongs, have been reported to exhibit various biological activities, including the induction of apoptosis in cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an asterosaponin.

SignalingPathway cluster_membrane cluster_cytosol PervicosideB This compound (Asterosaponin) Receptor Membrane Receptor PervicosideB->Receptor Binds to CellMembrane Cell Membrane Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid Mitochondrion Mitochondrion Bid->Mitochondrion Induces CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Illustrative diagram of a potential apoptotic signaling pathway modulated by asterosaponins.

Troubleshooting Pervicoside B instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Pervicoside B in solution.

Frequently Asked Questions (FAQs)

1. My this compound solution appears to be degrading. What are the common causes?

Instability of this compound in solution can be attributed to several factors, often related to its complex chemical structure as a triterpenoid glycoside. The most common causes of degradation include:

  • Hydrolysis: The glycosidic linkages in this compound are susceptible to cleavage under acidic or basic conditions, leading to the separation of the sugar moieties from the aglycone core.

  • Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to light can lead to oxidative degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that alter the structure of this compound.

  • Solvent Effects: The choice of solvent can significantly impact the stability of this compound. While soluble in DMSO, long-term storage in certain solvents at room temperature may not be ideal.

2. What are the recommended storage conditions for this compound solutions?

To ensure the stability of your this compound solutions, it is crucial to adhere to proper storage conditions. While this compound powder is stable for over three years when stored correctly, solutions are more prone to degradation.[1]

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage (months to years)Minimizes thermal degradation and slows down chemical reactions.[1]
0-4°C for short-term storage (days to weeks)Suitable for immediate or near-future use.[1]
Light Store in the dark (amber vials or wrapped in foil)Protects against photodegradation.[1]
Solvent DMSO is a recommended solvent for initial stock solutions.[1]This compound is known to be soluble in DMSO.[1] For aqueous buffers, prepare fresh solutions before each experiment.
pH of Aqueous Solutions Neutral pH (around 7.0) is generally recommended for immediate use.Avoids acid or base-catalyzed hydrolysis of the glycosidic bonds.

3. How can I troubleshoot the instability of my this compound solution?

If you suspect your this compound solution is unstable, a systematic troubleshooting approach can help identify the cause.

Troubleshooting_Workflow start Instability Suspected check_storage Review Storage Conditions (Temp, Light, Duration) start->check_storage check_solvent Evaluate Solvent/Buffer (pH, Purity, Age) start->check_solvent stability_study Conduct Forced Degradation Study start->stability_study For proactive characterization improper_storage Improper Storage check_storage->improper_storage improper_solvent Inappropriate Solvent/Buffer check_solvent->improper_solvent prepare_fresh Prepare Fresh Solution Under Optimal Conditions improper_storage->prepare_fresh Correct Storage improper_solvent->prepare_fresh Use Fresh/Appropriate Solvent prepare_fresh->stability_study If instability persists analyze_results Analyze Results (HPLC, LC-MS) stability_study->analyze_results identify_cause Identify Degradation Pathway and Adjust Protocol analyze_results->identify_cause end Stable Solution Achieved identify_cause->end

Caption: Troubleshooting workflow for this compound instability.

4. How do I perform a forced degradation study to understand the stability of this compound?

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products and pathways.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2][4]

Experimental Protocol: Forced Degradation of this compound

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL). Include a control sample diluted with the solvent system used for the stressor (without the stress agent) and kept under ambient conditions.

Stress ConditionReagent/ConditionIncubation TimeIncubation Temperature
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours60°C
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hoursRoom Temperature
Oxidation 3% H₂O₂2, 4, 8, 24 hoursRoom Temperature
Thermal Degradation Neutral solution24, 48, 72 hours80°C
Photodegradation Neutral solutionExpose to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours)Room Temperature
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating analytical method, such as reverse-phase HPLC, to quantify the remaining this compound and detect any degradation products.

5. What kind of degradation pathways should I expect for this compound?

Based on the structure of this compound and general knowledge of cardiac glycoside stability, the following degradation pathways are plausible:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂, Light) cluster_other Other (Heat, Light) Pervicoside_B This compound Aglycone Aglycone Pervicoside_B->Aglycone Cleavage of glycosidic bonds Sugars Sugar Moieties Pervicoside_B->Sugars Oxidized_Products Oxidized Products Pervicoside_B->Oxidized_Products Isomers Isomerized Products Pervicoside_B->Isomers

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The most probable degradation pathway is the cleavage of the glycosidic bonds that link the sugar chains to the triterpenoid core. This would result in the formation of the aglycone and the individual sugar molecules.

  • Oxidation: The double bonds within the triterpenoid structure and other susceptible functional groups could be oxidized, leading to a variety of degradation products.

  • Isomerization: Heat or light can provide the energy for isomerization reactions, leading to stereochemical changes in the molecule.

6. Which analytical techniques are suitable for monitoring this compound stability?

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the most common techniques for stability studies. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate) is a good starting point. UV detection at an appropriate wavelength should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying the structures of the degradation products by providing mass information.

7. Are there any signaling pathways affected by this compound that I should be aware of during my experiments?

This compound is a cardiac glycoside.[5] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[6][7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, resulting in stronger heart muscle contraction.[7]

Signaling_Pathway Pervicoside_B This compound NaK_ATPase Na+/K+-ATPase Pump Pervicoside_B->NaK_ATPase Inhibits Na_in Intracellular Na+↑ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Activity ↓ Na_in->NaCa_Exchanger Ca_in Intracellular Ca2+↑ NaCa_Exchanger->Ca_in Contraction Increased Cardiac Muscle Contraction Ca_in->Contraction

Caption: this compound's effect on the Na+/K+-ATPase pathway.

When conducting experiments, it is important to consider that any degradation of this compound could lead to a loss of this inhibitory activity, potentially affecting your experimental outcomes. Degradation products may also have different or no biological activity. Therefore, ensuring the stability of your this compound solution is critical for obtaining reliable and reproducible results.

References

Improving Pervicoside B solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges related to the solubility of Pervicoside B for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a triterpenoid glycoside, a class of compounds also known as saponins, isolated from sea cucumbers.[1] These molecules are amphiphilic, possessing both a lipid-soluble (aglycone) and a water-soluble (glycone) part.[1] This dual nature can lead to complex solubility behavior, often resulting in poor aqueous solubility, which is a significant hurdle for achieving adequate bioavailability in in vivo studies.[2] Poor solubility can limit the absorption of the compound after oral administration and can also pose challenges for parenteral formulations.

Q2: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What solvents should I try?

For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is a common choice for preparing high-concentration stock solutions.[3] Ethanol is another potential solvent to consider.[4] When preparing your final working concentrations in aqueous media, ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically less than 0.5%). It is crucial to perform a vehicle control experiment to assess the impact of the solvent on your results.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?

This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:

  • Use of Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single solvent. You could try preparing your stock in a mixture of DMSO and ethanol or another biocompatible co-solvent.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Although this compound's structure contains a sulfate group, its overall solubility might be influenced by pH. Experimenting with buffers at different pH values (e.g., pH 5.0, 6.5, 7.4) could be beneficial.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance the solubility of hydrophobic compounds. These should be used at concentrations above their critical micelle concentration (CMC).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Q4: What are some formulation strategies to improve the oral bioavailability of this compound?

Given that this compound is a triterpenoid glycoside, strategies that have been successful for other saponins or poorly soluble compounds can be considered:

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)). This can enhance the dissolution rate and oral absorption.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the compound in a solubilized state in the gastrointestinal tract.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution, leading to improved bioavailability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is difficult to wet and clumps together in aqueous solution. The compound is hydrophobic.First, create a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it into your aqueous medium.
Precipitation occurs immediately upon adding the DMSO stock to the aqueous buffer. The aqueous buffer has poor solubilizing capacity for this compound.Decrease the final concentration of this compound. Increase the percentage of co-solvent (if tolerated by the experimental system). Consider adding a surfactant or a cyclodextrin to the aqueous buffer.
The formulated this compound solution is cloudy or shows particulate matter over time. The compound may be degrading or precipitating out of the solution due to instability.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. Evaluate the stability of the formulation under different storage conditions (temperature, light exposure).
Inconsistent results in in vivo studies after oral administration. Poor and variable absorption due to low solubility.Consider developing an enabling formulation such as a solid dispersion, a lipid-based formulation, or a nanoparticle suspension to improve dissolution and absorption.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Common Solvents

Objective: To determine the approximate solubility of this compound in various solvents relevant for in vitro and in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95% and absolute)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detector for this compound quantification

Methodology:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in separate vials.

  • Cap the vials tightly and vortex for 2 minutes.

  • Place the vials on a shaker or rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for any undissolved solid.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved material.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (compatible with your analytical method) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in each solvent (e.g., in mg/mL or µg/mL).

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Solubility Screening cluster_2 Formulation Development cluster_3 In Vivo Evaluation start Poor Aqueous Solubility of this compound solvents Test Solubility in: - DMSO - Ethanol - PEG 400 - Propylene Glycol start->solvents buffers Test Solubility in Buffers with: - Co-solvents - Surfactants - Cyclodextrins solvents->buffers If still problematic formulation Develop Formulations: - Solid Dispersion - Lipid-Based System - Nanoparticles buffers->formulation For in vivo studies invivo Pharmacokinetic Studies formulation->invivo

Caption: Workflow for improving this compound solubility.

signaling_pathway PervicosideB This compound Membrane Cell Membrane Interaction PervicosideB->Membrane PathwayX Signaling Pathway X (e.g., Apoptosis) Membrane->PathwayX Disruption of membrane potential? CaspaseActivation Caspase Activation PathwayX->CaspaseActivation CellDeath Cell Death CaspaseActivation->CellDeath

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Synthesis of Pervicoside B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pervicoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of this complex marine-derived saponin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic stage.

Aglycone Synthesis

The synthesis of the polycyclic triterpenoid aglycone of this compound is a significant challenge due to its dense stereochemistry and multiple reactive functional groups.

Problem 1.1: Low diastereoselectivity in key bond-forming reactions (e.g., aldol, Michael additions).

  • Possible Cause: Inadequate substrate control or reagent control, leading to the formation of multiple stereoisomers.

  • Troubleshooting Steps:

    • Re-evaluate Chiral Auxiliaries: If using an auxiliary, ensure its steric bulk is sufficient to direct the incoming reagent effectively. Consider alternative auxiliaries with different steric and electronic properties.

    • Optimize Reaction Conditions: Temperature, solvent, and the choice of Lewis acid can dramatically influence stereoselectivity. A systematic screen of these parameters is recommended.

    • Substrate Modification: Introduction of a bulky protecting group near the reacting center can enhance facial selectivity.

Problem 1.2: Poor yields in late-stage macrocyclization or ring-closing metathesis (RCM) to form the polycyclic core.

  • Possible Cause: Unfavorable pre-organization of the linear precursor, steric hindrance, or competing side reactions.

  • Troubleshooting Steps:

    • Conformational Analysis: Use molecular modeling to assess the preferred conformation of the acyclic precursor. Modifications to the chain length or rigidity (e.g., introducing double bonds) may favor the desired cyclization.

    • Catalyst Screening: For RCM, screen a variety of Grubbs or Hoveyda-Grubbs catalysts (1st, 2nd, and 3rd generations) as their activity and stability vary significantly.

    • High Dilution Conditions: Perform the reaction under high dilution to minimize intermolecular side reactions and favor the desired intramolecular cyclization.

Oligosaccharide Assembly

The construction of the branched tetrasaccharide chain requires precise control over glycosidic bond formation.

Problem 2.1: Formation of the undesired anomer (e.g., α-glycoside instead of the desired β-glycoside).

  • Possible Cause: The nature of the protecting group at the C2-position of the glycosyl donor, the choice of promoter, and the reactivity of the glycosyl acceptor all influence anomeric selectivity.

  • Troubleshooting Steps:

    • Neighboring Group Participation: For a β-glycosidic linkage, a participating protecting group (e.g., acetyl, benzoyl) at the C2-position of the donor is crucial. This group will form a transient acyloxonium ion that blocks the α-face, directing the acceptor to attack from the β-face.

    • Solvent Effects: Ethereal solvents like diethyl ether or tetrahydrofuran can promote the formation of β-glycosides.

    • Promoter Selection: Different promoters (e.g., NIS/TfOH, TMSOTf) can favor different anomers. A careful selection based on the specific glycosyl donor and acceptor is necessary.

Problem 2.2: Low yield in the glycosylation of a hindered hydroxyl group on the aglycone or an intermediate sugar.

  • Possible Cause: Steric hindrance around the acceptor's hydroxyl group can significantly slow down the glycosylation reaction.

  • Troubleshooting Steps:

    • Increase Donor Reactivity: Employ a more reactive glycosyl donor, such as a glycosyl trichloroacetimidate or a glycosyl fluoride.

    • Powerful Promoters: Use highly activating promoter systems like a combination of a Lewis acid and a thiophilic promoter for thioglycosides.

    • Temperature Optimization: Carefully increasing the reaction temperature may overcome the activation barrier, but must be balanced against the risk of side reactions.

Post-Glycosylation Modifications and Purification

The final steps of the synthesis, including sulfation and purification, present their own unique challenges.

Problem 3.1: Non-specific sulfation or decomposition during the sulfation step.

  • Possible Cause: The presence of multiple free hydroxyl groups can lead to non-selective sulfation. The aglycone or protecting groups may be sensitive to the sulfating agent.

  • Troubleshooting Steps:

    • Orthogonal Protecting Group Strategy: Design the synthesis with a protecting group on the target hydroxyl group that can be selectively removed just before the sulfation step, leaving other hydroxyls protected.

    • Mild Sulfating Agents: Use mild sulfating agents like a sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex to avoid degradation of sensitive functional groups.

Problem 3.2: Difficulty in purifying the final this compound product from closely related impurities.

  • Possible Cause: The presence of diastereomers, incompletely deprotected intermediates, or byproducts from the sulfation step can make purification challenging.

  • Troubleshooting Steps:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often the most effective method for purifying complex glycosides. Methodical optimization of the solvent system and gradient is crucial.

    • Multiple Chromatographic Techniques: A multi-step purification protocol involving different chromatographic techniques (e.g., size-exclusion followed by reversed-phase HPLC) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging glycosidic linkage to form in the this compound oligosaccharide?

A1: Based on the structure, the glycosidic bond between the two central glucose units is likely a significant challenge due to the potential for steric hindrance from the surrounding sugar moieties. Careful selection of the glycosyl donor and acceptor, along with optimized reaction conditions, will be critical for achieving a good yield for this step.

Q2: How can I confirm the stereochemistry of the newly formed glycosidic bonds?

A2: The stereochemistry of glycosidic linkages is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (¹J C,H) between the anomeric proton and the anomeric carbon can be diagnostic. Additionally, Nuclear Overhauser Effect (NOE) experiments can show through-space correlations between the anomeric proton and protons on the acceptor, confirming the stereochemical outcome.

Q3: What are the key considerations for a global deprotection strategy at the end of the synthesis?

A3: A successful global deprotection requires that all protecting groups can be removed without affecting the sensitive functional groups of this compound, including the ester linkage in the aglycone, the glycosidic bonds, and the sulfate group. A common strategy involves using acid-labile protecting groups for hydroxyls and a base-labile group for the ester, allowing for a two-step deprotection process. Hydrogenolysis is another common method for removing benzyl-type protecting groups. The choice of protecting groups should be planned from the beginning of the synthesis to ensure an "orthogonal" deprotection scheme.

Data Presentation

Table 1: Comparison of Common Glycosylation Promoters

Promoter SystemTypical Glycosyl DonorGeneral Characteristics
N-Iodosuccinimide (NIS) / Triflic Acid (TfOH)ThioglycosidesHighly effective for a wide range of donors and acceptors.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)TrichloroacetimidatesVery powerful promoter, often used for hindered systems.
Boron trifluoride etherate (BF₃·OEt₂)Glycosyl FluoridesMilder conditions, suitable for sensitive substrates.
Silver triflate (AgOTf)Glycosyl HalidesClassic method, but often requires stoichiometric amounts.

Experimental Protocols

General Protocol for a Schmidt Trichloroacetimidate Glycosylation
  • Donor Preparation: The glycosyl donor hemiacetal is dissolved in dichloromethane. A catalytic amount of a strong base (e.g., sodium hydride) is added, followed by trichloroacetonitrile. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then filtered and the solvent removed under reduced pressure to yield the crude glycosyl trichloroacetimidate, which is often used without further purification.

  • Glycosylation Reaction: The glycosyl acceptor and the trichloroacetimidate donor (typically 1.2-1.5 equivalents) are dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen). The mixture is cooled (e.g., to -40 °C). A catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) is added dropwise.

  • Reaction Monitoring and Quench: The reaction is stirred at the appropriate temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a base (e.g., triethylamine or pyridine).

  • Workup and Purification: The reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Visualizations

Glycosylation_Challenge D Glycosyl Donor (e.g., Thioglycoside) P Glycosylated Product D->P Promoter (e.g., NIS/TfOH) SP Decomposition or Unreacted Starting Material D->SP A Aglycone or Sugar with Hindered -OH A->P A->SP

Caption: A workflow illustrating the challenge of glycosylating a hindered hydroxyl group.

Anomeric_Control cluster_pathway1 Participating Group cluster_pathway2 Non-Participating Group Donor Glycosyl Donor Participating_Group C2-Participating Group (e.g., Acetyl) Donor->Participating_Group Non_Participating_Group C2-Non-Participating Group (e.g., Benzyl) Donor->Non_Participating_Group Intermediate Oxocarbenium Ion Intermediate Beta_Product Desired β-Glycoside Intermediate->Beta_Product Attack from β-face Alpha_Product Undesired α-Glycoside Intermediate->Alpha_Product Attack from α-face Acyloxonium Acyloxonium Ion (Blocks α-face) Participating_Group->Acyloxonium Acyloxonium->Beta_Product Nucleophilic Attack from β-face Non_Participating_Group->Intermediate

Caption: The role of the C2-protecting group in controlling anomeric selectivity.

Pervicoside B assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pervicoside B assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential interference issues encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a complex glycoside molecule.[1] Its structure includes a steroidal aglycone and a sugar chain, which is characteristic of many natural products. Due to its glycosidic nature, it may exhibit interference in various biological assays.

Q2: Why might I be seeing unexpected or inconsistent results in my this compound assay?

Unexpected results in assays involving natural products like this compound can often be attributed to assay interference.[2] Glycosides, in particular, have been shown to cross-react in certain assay formats, such as immunoassays, leading to false-positive or false-negative results.[3][4] Interference can also arise from the inherent properties of the compound or impurities present in the sample.[5]

Q3: What are the common types of assay interference observed with natural products?

Common types of interference include:

  • Cross-reactivity: The compound structurally mimics the analyte of interest, leading to non-specific binding with assay antibodies.[4][6]

  • Non-specific interactions: The compound interacts with assay components such as enzymes or reporter molecules, affecting signal generation.[2]

  • Optical interference: The compound's inherent color or fluorescence can interfere with absorbance or fluorescence-based readouts.

  • Sample matrix effects: Other components in the sample extract can interfere with the assay.[4]

Troubleshooting Guides

Issue 1: False positive results in an immunoassay for a related compound.

  • Possible Cause: this compound, being a glycoside, may be cross-reacting with the antibodies used in the immunoassay, a phenomenon observed with other glycosides.[3][4]

  • Troubleshooting Steps:

    • Specificity Check: Test the assay antibodies against a range of structurally similar glycosides to determine the extent of cross-reactivity.

    • Sample Dilution: Analyze a serial dilution of the this compound sample. A non-linear dose-response curve may indicate cross-reactivity.

    • Alternative Assay: If possible, use a different assay method that does not rely on antibody-antigen interactions, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the results.

Issue 2: Inhibition observed in a cell-free enzymatic assay.

  • Possible Cause: this compound may be a genuine inhibitor, or it could be causing non-specific interference. Natural products can interfere with enzymatic assays through various mechanisms.[7]

  • Troubleshooting Steps:

    • Control Experiments: Run the assay in the absence of the enzyme to check for direct effects of this compound on the substrate or reporter molecule.

    • Detergent Addition: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt potential compound aggregation, a common cause of non-specific inhibition.

    • Counter-Screen: Test this compound in an unrelated enzymatic assay to assess its specificity.

Data Presentation

Table 1: Example of Cross-Reactivity Data in a Digoxin Immunoassay

CompoundConcentration (ng/mL)Apparent Digoxin Concentration (ng/mL)% Cross-Reactivity
Digoxin (Control)1.01.0100%
This compound1000.50.5%
Digitoxin1.00.880%
Unrelated Glycoside100<0.1<0.1%

Table 2: Mitigation Strategy Effectiveness for Non-Specific Inhibition

Assay ConditionThis compound IC50 (µM)
Standard Buffer15
+ 0.01% Triton X-10055
+ 0.1% BSA48

Experimental Protocols

Protocol 1: Evaluation of Immunoassay Cross-Reactivity

  • Prepare a standard curve for the target analyte (e.g., Digoxin) according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and other potentially cross-reacting compounds in the assay buffer.

  • Add the compound dilutions to the assay wells in place of the standard analyte.

  • Perform the immunoassay as per the standard protocol.

  • Calculate the apparent concentration of the target analyte for each compound dilution using the standard curve.

  • Determine the percent cross-reactivity using the formula: (% Cross-Reactivity) = (Apparent Concentration / Actual Concentration of Interferent) x 100.

Protocol 2: Assessing Non-Specific Inhibition in an Enzymatic Assay

  • Prepare the reaction mixture containing the enzyme, substrate, and buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction and measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • To test for non-specific inhibition, repeat the assay with the following modifications to the assay buffer:

    • Inclusion of 0.01% (v/v) Triton X-100.

    • Inclusion of 0.1% (w/v) Bovine Serum Albumin (BSA).

  • Calculate the IC50 values for this compound under each condition. A significant increase in the IC50 value in the presence of detergent or BSA suggests non-specific inhibition.

Visualizations

Assay_Interference_Troubleshooting start Unexpected Assay Result check_type Identify Assay Type start->check_type immunoassay Immunoassay check_type->immunoassay Immunoassay enzymatic_assay Enzymatic Assay check_type->enzymatic_assay Enzymatic other_assay Other Assay Types check_type->other_assay Other cross_reactivity Hypothesis: Cross-Reactivity immunoassay->cross_reactivity non_specific Hypothesis: Non-Specific Inhibition enzymatic_assay->non_specific dilution Perform Serial Dilution cross_reactivity->dilution Troubleshoot specificity Test Antibody Specificity dilution->specificity lcms Confirm with LC-MS specificity->lcms Validate no_enzyme_control Run No-Enzyme Control non_specific->no_enzyme_control Troubleshoot detergent Add Detergent (e.g., Triton X-100) no_enzyme_control->detergent counter_screen Perform Counter-Screen detergent->counter_screen Validate

Caption: Troubleshooting workflow for unexpected assay results with this compound.

Mitigation_Strategies cluster_prevention Preventative Measures cluster_identification Identification of Interference cluster_mitigation Mitigation Techniques assay_selection Select Robust Assay Method control_exp Control Experiments (e.g., no enzyme) sample_prep Optimize Sample Preparation buffer_mod Modify Assay Buffer (e.g., add detergent, BSA) control_exp->buffer_mod ortho_assay Orthogonal Assays (e.g., LC-MS) ortho_assay->buffer_mod dose_response Non-linear Dose-Response sample_dil Sample Dilution dose_response->sample_dil blocking Use Blocking Agents

References

Technical Support Center: Pervicoside B Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for Pervicoside B in animal studies?

A1: While specific data for this compound is unavailable, cardiac glycosides are commonly administered to laboratory animals via intravenous (IV), intraperitoneal (IP), and oral (PO) routes.[1] The choice of administration route is a critical factor that influences the pharmacokinetic and pharmacodynamic profile of the compound.[1]

  • Intravenous (IV) administration is often preferred for achieving rapid and complete bioavailability.[2][3] However, it can be technically challenging in small rodents for repeated dosing.

  • Intraperitoneal (IP) injection offers a practical alternative to IV administration, especially for chronic studies in rodents, as it is easier to perform and allows for the administration of larger volumes of less soluble compounds.[1]

  • Oral administration (gavage) is also a possibility, but the bioavailability of cardiac glycosides can be variable and may be affected by gastrointestinal degradation.[4]

Q2: How should I prepare a formulation of this compound for dosing?

A2: The solubility of this compound is a critical factor in formulation development. For intravenous administration of related cardiac glycosides like digoxin, dilution in sterile solutions such as 0.9% Sodium Chloride or 5% Dextrose is common.[2][5] It is crucial to ensure the compound is fully dissolved to prevent precipitation, which can be facilitated by using a diluent volume of at least four times the volume of the drug solution.[2] For other routes, co-solvents or suspending agents may be necessary if solubility in aqueous vehicles is low. Preliminary solubility testing is highly recommended.

Q3: What are the potential side effects or signs of toxicity to monitor in animals treated with this compound?

A3: Cardiac glycosides have a narrow therapeutic index, meaning the toxic dose is close to the therapeutic dose.[6][7] Signs of toxicity in animals can include:[6][7]

  • Cardiac arrhythmias

  • Gastrointestinal disturbances (vomiting, diarrhea)

  • Lethargy and weakness

  • Neurological signs (convulsions, ataxia)

Close monitoring of the animals' cardiovascular function (e.g., via telemetry or electrocardiography) and general well-being is essential, especially during initial dose-finding studies.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in formulation Poor solubility in the chosen vehicle.- Increase the volume of the diluent. - Consider using a different vehicle or adding a solubilizing agent (e.g., a small percentage of DMSO or ethanol, followed by dilution in saline). Always check the compatibility of the vehicle with the chosen administration route and animal model. - Gently warm the solution (if the compound is heat-stable).
High variability in experimental results - Inconsistent dosing technique. - Issues with formulation stability or homogeneity. - Animal-to-animal variation in metabolism.- Ensure all personnel are properly trained in the administration technique. - Prepare fresh formulations for each experiment and ensure thorough mixing. - Increase the number of animals per group to account for biological variability.
Signs of severe toxicity at low doses - Incorrect dose calculation. - High sensitivity of the specific animal strain or species to cardiac glycosides.[8]- Double-check all dose calculations, including body weight conversions. - Start with a much lower dose range in pilot studies. - Review literature for known sensitivities of your chosen animal model to similar compounds.
Difficulty with intravenous administration in mice - Small vein size and fragility.- Use appropriate-sized needles (e.g., 30G). - Ensure proper animal restraint and warming to dilate the tail veins. - Consider alternative routes like intraperitoneal injection for chronic studies.[1]

Experimental Protocols

The following are generalized protocols for the administration of a cardiac glycoside and should be adapted for this compound based on its specific properties and the experimental design.

Intravenous (IV) Injection Protocol (Mouse Model)
  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., sterile 0.9% saline, potentially with a co-solvent if needed for solubility) to the desired concentration.

    • Ensure the solution is clear and free of particulates. Filter sterilize if necessary.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Place the mouse in a restraining device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Administration:

    • Disinfect the injection site with an alcohol swab.

    • Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the calculated volume of the dosing solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its cage and monitor for signs of toxicity.

Intraperitoneal (IP) Injection Protocol (Rat Model)
  • Preparation of Dosing Solution:

    • Prepare the this compound formulation as described for IV injection. The vehicle requirements may be less stringent for IP administration.

  • Animal Handling:

    • Weigh the rat to determine the correct injection volume.

    • Hold the rat securely with its head tilted downwards.

  • Administration:

    • Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the solution into the peritoneal cavity.

  • Post-injection Monitoring:

    • Return the animal to its cage and observe for any signs of distress or toxicity.

Quantitative Data Summary

As no specific pharmacokinetic data for this compound is available, the following tables summarize data for the related cardiac glycosides, digoxin and ouabain, to provide a general reference.

Table 1: Pharmacokinetic Parameters of Ouabain in Animal Models

SpeciesDoseRouteT 1/2 (hours)CmaxTmaxReference
Dog0.05 mg/kgIV18--[9][10]
C57/Black Mice-IP0.15 ± 0.02145.24 ± 44.03 ng/g (cardiac tissue)5 min[11]

Table 2: Administration Details for Digoxin

RouteRecommended DilutionAdministration NotesReference
Intravenous (IV)At least 4-fold volume of Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose.Administer slowly over at least 5 minutes to avoid vasoconstriction.[2][5]
Intramuscular (IM)-Not generally recommended due to severe pain at the injection site. If necessary, inject deep into the muscle.[2][3]

Visualizations

Signaling Pathways

Cardiac glycosides primarily act by inhibiting the Na+/K+-ATPase pump.[12][13] This initial action can trigger a cascade of downstream signaling events implicated in both therapeutic and toxic effects.

Na_K_ATPase_Inhibition PervicosideB This compound NaK_ATPase Na+/K+-ATPase PervicosideB->NaK_ATPase Inhibits IntraNa ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (Reversed) IntraNa->NCX IntraCa ↑ Intracellular Ca2+ NCX->IntraCa SR Sarcoplasmic Reticulum Ca2+ uptake IntraCa->SR CaRelease ↑ Ca2+ Release SR->CaRelease Contraction ↑ Myocardial Contractility CaRelease->Contraction

Caption: Inhibition of Na+/K+-ATPase by this compound.

Recent studies suggest that cardiac glycosides can also modulate other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1]

PI3K_Akt_mTOR_Pathway CG Cardiac Glycoside (e.g., this compound) PI3K PI3K CG->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits (via Akt) mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Modulation of the PI3K/Akt/mTOR pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation This compound Formulation DoseCalc Dose Calculation (based on body weight) Formulation->DoseCalc AnimalPrep Animal Preparation (e.g., restraint, warming) DoseCalc->AnimalPrep Administration Administration (IV, IP, or PO) AnimalPrep->Administration Monitoring Monitoring (Toxicity & Efficacy) Administration->Monitoring DataCollection Data & Sample Collection Monitoring->DataCollection

Caption: General experimental workflow for this compound animal studies.

References

How to reduce Pervicoside B cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pervicoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a triterpenoid glycoside (saponin) isolated from the sea cucumber Neothyone gibbosa. It is also known in scientific literature as neothyoside C. Its primary reported biological activities include potent antiparasitic effects against Leishmania mexicana and strong antifungal activity against Aspergillus niger.

Q2: Is this compound cytotoxic to normal cells?

Q3: What is the primary mechanism of this compound's cytotoxicity?

A3: The cytotoxicity of this compound and related sea cucumber saponins is primarily attributed to their membranotropic effects. These saponins interact with cholesterol in the cell membrane, leading to the formation of pores. This disrupts membrane integrity, causing a loss of ion homeostasis and ultimately leading to cell lysis and death. A secondary mechanism that can be triggered is the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Q4: How can I reduce the cytotoxic effects of this compound on my normal cell cultures?

A4: There are several strategies you can employ to mitigate the cytotoxicity of this compound in your experiments:

  • Optimize Concentration and Exposure Time: The simplest method is to perform a dose-response and time-course experiment to find the optimal concentration and exposure duration that maximizes the desired effect (e.g., antiparasitic activity) while minimizing toxicity to your normal cells.

  • Liposomal Formulation: Encapsulating this compound in liposomes can be an effective strategy. Liposomes can alter the pharmacokinetic and pharmacodynamic properties of the compound, potentially leading to more targeted delivery and reduced non-specific cytotoxicity.

  • Serum Concentration in Media: Ensure you are using an appropriate concentration of fetal bovine serum (FBS) or other serum in your cell culture media. The cholesterol present in the serum can bind to saponins, which may neutralize some of their membrane-disrupting effects before they reach the cells.

Q5: Are there any structural features of this compound that are known to be responsible for its cytotoxicity?

A5: For triterpenoid glycosides in general, both the aglycone (the triterpene part) and the sugar chain contribute to cytotoxicity. The structure-activity relationship for this class of compounds is complex, but it has been shown that the number and type of sugar residues, as well as the presence and position of sulfate groups, can significantly influence their biological activity, including cytotoxicity. For instance, in some related compounds, desulfation or altering the sugar chain has been shown to reduce cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death in normal control cell lines. The concentration of this compound is too high.Perform a dose-response curve to determine the IC50 value for your specific normal cell line. Use a concentration well below the IC50 for your experiments.
The exposure time is too long.Conduct a time-course experiment to determine the minimum time required to observe the desired biological effect.
Low serum concentration in the culture medium.Increase the serum concentration in your media if your experimental design allows. The cholesterol in the serum may help to neutralize the saponin.
Inconsistent results between experiments. This compound is degrading in the solvent or culture medium.Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or below and avoid repeated freeze-thaw cycles.
Variability in cell density at the time of treatment.Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase at the time of treatment.
Difficulty in dissolving this compound. This compound, being a saponin, has amphiphilic properties.It is recommended to first dissolve this compound in a small amount of DMSO and then further dilute it in the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Quantitative Data on Cytotoxicity

The following table summarizes the available cytotoxicity data for this compound and provides context with data from other related sea cucumber triterpenoid glycosides. Note the lack of specific data for this compound against normal mammalian cell lines.

CompoundCell Line/OrganismAssayCytotoxicity Value (IC50/LC50)Reference
This compound (neothyoside C) Artemia salina (brine shrimp)Lethality63 µg/mLEncarnación-Dimayuga et al., 2006
Echinoside AHepG2 (human liver cancer)MTT3.5 µM[1]
K562 (human leukemia)MTT2.8 µM[1]
HeLa (human cervical cancer)MTT4.2 µM[1]
Holothurin AHepG2 (human liver cancer)MTT1.9 µM[1]
K562 (human leukemia)MTT1.5 µM[1]
HeLa (human cervical cancer)MTT2.1 µM[1]
Cardinalisamide BL929 (normal mouse fibroblast)MTT> 50 µM[2]
Cardinalisamide CL929 (normal mouse fibroblast)MTT> 50 µM[2]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a normal mammalian cell line.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol provides a general method for encapsulating this compound into liposomes using the thin-film hydration method.

  • Lipid Mixture Preparation: Prepare a lipid mixture of phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a round-bottom flask. Dissolve the lipids in a suitable organic solvent such as chloroform or a chloroform:methanol mixture.

  • Drug Addition: Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 w/w).

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the prepared liposomes for their size, zeta potential, and encapsulation efficiency.

Visualizations

Cytotoxicity Mechanisms of this compound

G cluster_membrane Cell Membrane Disruption cluster_apoptosis Apoptosis Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PervicosideB This compound Cholesterol Membrane Cholesterol PervicosideB->Cholesterol Interacts with PoreFormation Pore Formation Cholesterol->PoreFormation Leads to Lysis Cell Lysis PoreFormation->Lysis Causes PervicosideB_apoptosis This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) PervicosideB_apoptosis->DeathReceptor Mitochondrion Mitochondrion PervicosideB_apoptosis->Mitochondrion Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Bcl2_Bax Decrease Bcl-2/Bax ratio Mitochondrion->Bcl2_Bax CytochromeC Cytochrome c release Bcl2_Bax->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanisms of this compound cytotoxicity.

Experimental Workflow for Reducing Cytotoxicity

G start Start: High Cytotoxicity Observed in Normal Cells q1 Is the concentration optimized? start->q1 dose_response Perform Dose-Response (e.g., MTT Assay) q1->dose_response No q2 Is exposure time minimized? q1->q2 Yes set_ic50 Determine IC50 and use lower concentration dose_response->set_ic50 set_ic50->q2 time_course Perform Time-Course Experiment q2->time_course No q3 Have you considered a formulation strategy? q2->q3 Yes set_time Use shortest effective exposure time time_course->set_time set_time->q3 liposome Prepare Liposomal This compound q3->liposome No end End: Reduced Cytotoxicity in Normal Cells q3->end Yes liposome->end

Caption: Troubleshooting workflow for reducing cytotoxicity.

References

Technical Support Center: Pervicoside B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pervicoside B quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

A1: The main difficulties in accurately quantifying this compound, a complex saponin, stem from its intricate structure and the complex matrices from which it is typically extracted. Key challenges include inefficient extraction from plant or biological samples, degradation of the analyte during sample preparation and analysis, significant matrix effects in mass spectrometry-based methods, and poor chromatographic resolution.

Q2: How can I improve the extraction efficiency of this compound?

A2: Improving extraction efficiency often involves optimizing the extraction solvent and method. For saponins like this compound, polar solvents or mixtures are generally effective. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance recovery.[1][2] Pressurized liquid extraction (PLE) has also shown promise for efficient extraction of plant alkaloids and may be applicable.[3][4] The choice of solvent and method should be systematically evaluated to maximize yield while minimizing the co-extraction of interfering substances.

Q3: My this compound signal is inconsistent or degrading over time. What could be the cause?

A3: this compound, like many complex natural products, may be susceptible to degradation under certain conditions. Potential causes for instability include enzymatic degradation in biological matrices, hydrolysis due to pH extremes, and temperature or light sensitivity. It is crucial to establish the stability of this compound under all relevant sample handling, storage, and analysis conditions.[5][6] This includes freeze-thaw cycles, bench-top stability, and autosampler stability.

Q4: I am observing significant signal suppression or enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?

A4: Signal suppression or enhancement, known as matrix effects, is a common issue in LC-MS/MS analysis of complex samples.[7][8][9][10] To mitigate this, several strategies can be employed:

  • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Develop a robust chromatographic method that separates this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. If a SIL-IS for this compound is unavailable, a structurally similar analog can be used as an internal standard.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for consistent matrix effects.[10]

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution in HPLC
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column overload; Low buffer concentration.1. Modify mobile phase pH or add an ion-pairing agent. 2. Reduce sample concentration. 3. Increase buffer concentration.
Peak Fronting Column overload; Poor sample solubility in the mobile phase.1. Decrease the injection volume or dilute the sample. 2. Ensure the sample is fully dissolved in a solvent similar to the initial mobile phase.
Split Peaks Clogged frit or void in the column; Sample solvent incompatible with the mobile phase.1. Reverse-flush the column (if recommended by the manufacturer). 2. Replace the column if a void is suspected. 3. Dissolve the sample in the mobile phase.
Broad Peaks Low separation efficiency; Extra-column volume; Slow gradient.1. Use a column with smaller particles or a longer column. 2. Minimize the length and diameter of tubing. 3. Increase the gradient steepness.
Guide 2: Inaccurate Quantification with LC-MS/MS
Symptom Potential Cause Troubleshooting Steps
High Variability Between Replicates Inconsistent matrix effects; Poor sample preparation consistency; Instrument instability.1. Implement a more rigorous sample cleanup procedure. 2. Use an internal standard. 3. Automate sample preparation steps if possible. 4. Perform system suitability tests to ensure instrument performance.
Poor Linearity of Calibration Curve Matrix effects impacting different concentrations differently; Analyte instability in the matrix.1. Use matrix-matched calibrators. 2. Narrow the calibration range. 3. Investigate analyte stability in the calibration standards.
Overestimation of Concentration Ion enhancement; Co-eluting interference with the same transition.1. Evaluate matrix effects using post-extraction addition experiments. 2. Improve chromatographic separation. 3. Select more specific MRM transitions.
Underestimation of Concentration Ion suppression; Inefficient extraction; Analyte degradation.1. Assess and mitigate matrix effects. 2. Optimize the extraction procedure. 3. Conduct stability assessments and adjust sample handling accordingly.[5]

Experimental Protocols & Methodologies

Protocol 1: Generic Method for this compound Extraction from Plant Material
  • Sample Preparation: Dry the plant material at 40°C and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonciate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine all supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure at 45°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Evaluation of Matrix Effects

The matrix effect can be quantitatively assessed using the post-extraction addition method.[9]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare this compound standards in the mobile phase.

    • Set B (Post-Extraction Spike): Extract a blank matrix (e.g., plasma, plant extract without this compound) using the developed extraction protocol. Spike the this compound standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before extraction.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

PervicosideB_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Plant/Biological Sample Extraction Extraction Start->Extraction Cleanup Sample Cleanup (SPE/LLE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC/UPLC) Cleanup->Chromatography Inject Detection Detection (MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for this compound quantification.

Troubleshooting_Matrix_Effects Problem Inaccurate Quantification Cause1 Matrix Effects (Ion Suppression/Enhancement) Problem->Cause1 Solution1 Improve Sample Cleanup Cause1->Solution1 Solution2 Optimize Chromatography Cause1->Solution2 Solution3 Use Matrix-Matched Calibrators Cause1->Solution3 Solution4 Use Stable Isotope-Labeled Internal Standard Cause1->Solution4

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Chromatographic Resolution of Pervicoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Pervicoside B and related triterpenoid saponins.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps for developing an HPLC method for this compound analysis?

A1: A typical starting point for the analysis of triterpenoid saponins like this compound involves using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[1] Detection is often performed at a low wavelength, such as 203 nm, due to the lack of a strong chromophore in many saponins.[1] An evaporative light scattering detector (ELSD) can also be employed as a universal detector for saponins.[2]

Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing in the chromatography of saponins can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound.

    • Solution: Use an end-capped column or add a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress silanol activity.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Inappropriate pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic form.

Q3: I am observing co-elution of this compound with an unknown impurity. How can I improve the resolution?

A3: Improving the resolution between two co-eluting peaks can be achieved by manipulating several chromatographic parameters. A systematic approach is recommended, where one parameter is changed at a time.

  • Mobile Phase Composition: Modifying the gradient slope or the organic solvent composition can alter the selectivity.

  • Column Chemistry: Switching to a different stationary phase, such as a phenyl-hexyl or a cyano column, can provide different selectivity. For highly similar isomers, a Hydrophilic Interaction Chromatography (HILIC) column may offer better separation.[3]

  • Temperature: Changing the column temperature can affect the selectivity and efficiency of the separation.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and potentially better resolution.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and a Structurally Similar Saponin

This guide outlines a systematic approach to improving the separation of this compound from a closely eluting, structurally similar saponin.

Experimental Protocol: Method Optimization for Enhanced Resolution

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-60% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 203 nm

  • Step 1: Modify the Gradient Slope. A shallower gradient can often improve the resolution of closely eluting compounds.

  • Step 2: Change the Organic Modifier. Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

  • Step 3: Adjust the Column Temperature. Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C).

Data Presentation: Impact of Method Modifications on Resolution

Parameter ChangeThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
Initial Method 12.512.80.8
Shallow Gradient (35-55% B over 20 min) 14.214.71.2
Methanol as Organic Modifier 15.816.10.9
Increased Temperature (40 °C) 11.812.00.7

Note: The data presented in this table is for illustrative purposes to demonstrate the potential effects of parameter changes.

Logical Relationship: Troubleshooting Poor Resolution

G Start Poor Resolution (Rs < 1.5) ModifyGradient Modify Gradient Slope (e.g., make it shallower) Start->ModifyGradient ChangeSolvent Change Organic Solvent (e.g., Acetonitrile to Methanol) ModifyGradient->ChangeSolvent If not resolved End Resolution Improved (Rs >= 1.5) ModifyGradient->End If resolved ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or HILIC) ChangeSolvent->ChangeColumn If not resolved ChangeSolvent->End If resolved AdjustTemp Adjust Temperature ChangeColumn->AdjustTemp If not resolved ChangeColumn->End If resolved OptimizeFlow Optimize Flow Rate (e.g., lower the flow rate) AdjustTemp->OptimizeFlow If not resolved AdjustTemp->End If resolved OptimizeFlow->End If resolved

Caption: A logical workflow for systematically troubleshooting poor chromatographic resolution.

Issue 2: Low Sensitivity and Poor Peak Shape with UV Detection

For saponins lacking a strong chromophore, achieving good sensitivity and peak shape with a UV detector can be challenging.

Experimental Protocol: Enhancing Detector Response

  • Wavelength Selection:

    • Acquire a UV spectrum of this compound to determine the wavelength of maximum absorbance. For many saponins, this is in the low UV range (e.g., 200-210 nm).[1]

  • Mobile Phase Absorbance:

    • Ensure the mobile phase components have low absorbance at the selected wavelength. High-purity solvents and additives are crucial.

  • Alternative Detection:

    • If UV sensitivity is insufficient, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are mass-based detectors and do not rely on a chromophore.[2] A mass spectrometer (MS) can also be used for highly sensitive and specific detection.[2]

Data Presentation: Comparison of Detection Methods

DetectorLimit of Detection (LOD) (ng on column)Peak Asymmetry (As)
UV (203 nm) 501.8
ELSD 101.2
CAD 51.1
MS (SIM) 0.11.0

Note: This data is exemplary and illustrates the typical relative performance of different detectors for saponin analysis.

Experimental Workflow: Detector Selection for Saponin Analysis

G Start Analyze this compound Sample UV_Analysis HPLC with UV Detector (203 nm) Start->UV_Analysis Check_Sensitivity Is Sensitivity Adequate? UV_Analysis->Check_Sensitivity UV_OK Continue with UV Detection Check_Sensitivity->UV_OK Yes Consider_Alternative Consider Alternative Detectors Check_Sensitivity->Consider_Alternative No ELSD_CAD ELSD or CAD (Universal Detection) Consider_Alternative->ELSD_CAD MS Mass Spectrometry (MS) (High Sensitivity & Specificity) Consider_Alternative->MS Select_Detector Select Appropriate Detector ELSD_CAD->Select_Detector MS->Select_Detector Final_Method Final Analytical Method Select_Detector->Final_Method

Caption: A workflow diagram for selecting an appropriate detector for this compound analysis.

References

Validation & Comparative

Validating the Biological Target of Pervicoside B: A Comparative Guide to NF-κB Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pervicoside B and two well-characterized inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway: Parthenolide and BAY 11-7082. The objective is to facilitate the validation of this compound's biological target by contextualizing its known anti-inflammatory effects with those of established NF-κB inhibitors. While preliminary evidence suggests this compound modulates NF-κB, its precise molecular target within the pathway remains to be fully elucidated.

Comparison of this compound with Alternative NF-κB Inhibitors

This compound, a sucrose ester isolated from Physalis peruviana, has demonstrated anti-inflammatory properties. Studies indicate that a mixture of Peruvioses A and B, including this compound, can modulate the expression of pro-inflammatory cytokines and the transcription factor NF-κB. This positions NF-κB as a putative biological target for this compound.

To validate this hypothesis, we compare its activity profile with two established NF-κB inhibitors:

  • Parthenolide: A sesquiterpene lactone that directly inhibits the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

  • BAY 11-7082: A small molecule that irreversibly inhibits the phosphorylation of IκBα, similarly preventing its degradation and the activation of NF-κB.

The following sections provide quantitative data, detailed experimental protocols, and visual diagrams to aid in the design of experiments aimed at pinpointing the precise mechanism of action of this compound.

Data Presentation: Quantitative Comparison of NF-κB Inhibitors

The table below summarizes the available quantitative data for this compound and its comparators. Notably, specific inhibitory concentrations for this compound's direct interaction with components of the NF-κB pathway are not yet available in the literature, highlighting a key area for future research.

CompoundPutative/Confirmed TargetAssayIC50 ValueReference
This compound NF-κB Pathway (Putative)Modulation of NF-κB mRNA expressionData not available[1]
Parthenolide IκB Kinase (IKK) ComplexIKKβ Kinase Assay~5 µM[2]
BAY 11-7082 IκBα PhosphorylationInhibition of TNFα-induced IκBα phosphorylation10 µM[1][3][4][5][6]

Experimental Protocols

To facilitate the validation of this compound's biological target, detailed protocols for key experiments are provided below.

Western Blot for IκBα Phosphorylation and Degradation

This protocol is used to determine if a compound inhibits the signal-induced phosphorylation and subsequent degradation of IκBα.

Materials:

  • Cell line (e.g., HeLa, RAW 264.7)

  • Cell culture medium and supplements

  • Stimulant (e.g., TNF-α, LPS)

  • This compound, Parthenolide, BAY 11-7082

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound, Parthenolide, or BAY 11-7082 for 1-2 hours.

  • Stimulate cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol visualizes the location of the p65 subunit of NF-κB to determine if a compound inhibits its translocation from the cytoplasm to the nucleus upon stimulation.

Materials:

  • Cells grown on coverslips

  • Stimulant (e.g., TNF-α, LPS)

  • This compound, Parthenolide, BAY 11-7082

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Pre-treat cells with the test compounds as described for the Western blot.

  • Stimulate the cells with an agonist (e.g., 10 ng/mL TNF-α) for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking solution for 30 minutes.

  • Incubate with the primary anti-p65 antibody for 1 hour.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope.

In Vitro IKK Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex to determine if a compound is a direct inhibitor.

Materials:

  • Recombinant active IKKβ

  • IKK substrate (e.g., GST-IκBα)

  • Kinase assay buffer

  • ATP (including γ-³²P-ATP for radioactive detection or cold ATP for non-radioactive methods)

  • This compound, Parthenolide, BAY 11-7082

  • SDS-PAGE gels

  • Autoradiography film or phosphorescence imager (for radioactive assay) or specific antibodies for phosphorylated substrate (for non-radioactive assay)

Procedure:

  • Set up the kinase reaction by combining recombinant IKKβ, the IκBα substrate, and varying concentrations of the test compounds in the kinase assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Detect the phosphorylated substrate by autoradiography or by Western blotting with a phospho-specific antibody.

Mandatory Visualization

The following diagrams were generated using the Graphviz (DOT language) to visualize key pathways and workflows.

G cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimulus TNF-α / LPS Receptor TNFR / TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 IkBa_p65->p65_p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination Proteasome->IkBa_p65 Degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DNA DNA (κB site) p65_p50_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene PervicosideB This compound (Putative Target) PervicosideB->IKK ? Parthenolide Parthenolide Parthenolide->IKK Inhibits BAY117082 BAY 11-7082 BAY117082->IkBa_p65 Inhibits Phosphorylation

Caption: Canonical NF-κB signaling pathway and points of inhibition.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_imaging Imaging Analysis Start Seed Cells Treat Pre-treat with Inhibitor Start->Treat Stimulate Stimulate with Agonist (e.g., TNF-α) Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Fix Fixation Stimulate->Fix Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (p-IκBα, IκBα) Block->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Permeabilize Permeabilization Fix->Permeabilize Block_IF Blocking Permeabilize->Block_IF Primary_Ab_IF Primary Antibody (p65) Block_IF->Primary_Ab_IF Secondary_Ab_IF Fluorescent Secondary Antibody Primary_Ab_IF->Secondary_Ab_IF DAPI DAPI Staining Secondary_Ab_IF->DAPI Image Fluorescence Microscopy DAPI->Image

Caption: Experimental workflows for validating NF-κB pathway inhibition.

References

Pervicoside B vs. Doxorubicin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Pervicoside B, a triterpenoid glycoside derived from the sea cucumber Holothuria pervicax, and Doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy. This comparison is based on available data and aims to highlight the potential of novel marine-derived compounds in oncology research.

Efficacy Data: A Head-to-Head Comparison

While direct comparative studies between this compound and Doxorubicin are not available in the public domain, this guide compiles relevant in vitro efficacy data for each compound against various cancer cell lines. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Data Presentation: IC50 Values (µM)

CompoundA549 (Lung)HeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin > 20[1][2]2.9[1]12.2[1][2]2.5[1][2]

Note on this compound Data: As of the latest literature review, specific IC50 values for this compound against common cancer cell lines have not been published. Research has confirmed its antiproliferative and antifungal activities, but quantitative efficacy data remains to be fully characterized and reported. The data for Doxorubicin is provided as a benchmark for a standard chemotherapeutic agent.

Mechanisms of Action: Contrasting Pathways to Cell Death

This compound and Doxorubicin induce cancer cell death through distinct mechanisms. Doxorubicin primarily targets the cell's nucleus, while this compound, as a saponin, is thought to initiate its effects at the cell membrane.

This compound: Membrane Disruption and Apoptosis Induction

The proposed mechanism for this compound, characteristic of sea cucumber saponins, involves initial interaction with the cell membrane. This interaction is thought to alter membrane permeability, leading to the initiation of downstream signaling cascades that culminate in apoptosis.

Pervicoside_B_Pathway Pervicoside_B This compound Cell_Membrane Cell Membrane Pervicoside_B->Cell_Membrane Membrane_Disruption Membrane Permeability Alteration Cell_Membrane->Membrane_Disruption Signal_Cascade Downstream Signaling Cascade Membrane_Disruption->Signal_Cascade Apoptosis Apoptosis Signal_Cascade->Apoptosis

Proposed mechanism of this compound.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin exerts its cytotoxic effects through a well-documented mechanism involving the inhibition of DNA replication and repair.[3][4][5][6][7] It intercalates into DNA, thereby obstructing the action of topoisomerase II, an enzyme critical for DNA unwinding during replication.[3][4][6] This leads to DNA double-strand breaks and the activation of apoptotic pathways.[3]

Doxorubicin_Pathway Doxorubicin Doxorubicin Nucleus Cell Nucleus Doxorubicin->Nucleus DNA DNA Intercalation Nucleus->DNA Topo_II Topoisomerase II Inhibition DNA->Topo_II DSB DNA Double-Strand Breaks Topo_II->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of action of Doxorubicin.

Experimental Protocols

The following provides a generalized methodology for determining the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines, a standard method for quantifying in vitro efficacy.

Experimental Workflow: IC50 Determination via MTT Assay

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (Logarithmic Growth Phase) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Dilution Series Treatment 4. Compound Treatment (e.g., 24, 48, 72h) Compound_Prep->Treatment Seeding->Treatment MTT_Addition 5. MTT Reagent Addition Treatment->MTT_Addition Incubation 6. Incubation (Formazan Crystal Formation) MTT_Addition->Incubation Solubilization 7. Solubilization (e.g., DMSO) Incubation->Solubilization Absorbance 8. Absorbance Reading (e.g., 570 nm) Solubilization->Absorbance Calculation 9. IC50 Calculation (Dose-Response Curve) Absorbance->Calculation

Workflow for IC50 determination.

Detailed Methodologies:

  • Cell Culture: Adherent human cancer cell lines (e.g., A549, HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Cells are used during their logarithmic growth phase.

  • Compound Preparation: this compound or Doxorubicin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (medium with the solvent) and a blank control (medium only) are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a class of marine natural products with demonstrated antiproliferative properties. While its exact mechanism and quantitative efficacy are still under investigation, its proposed membrane-disrupting action presents a contrasting approach to the DNA-targeting mechanism of established chemotherapeutics like Doxorubicin. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish a comprehensive efficacy and safety profile. The lack of specific IC50 data for this compound underscores the need for continued preclinical evaluation to determine its potency against a range of cancer cell lines.

References

Cross-Validation of Pervicoside B Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: As of November 2025, publicly available research on the activity of Pervicoside B in cell lines is not available. Initial findings suggest its potential as an anti-parasitic and anti-fungal agent. To fulfill the structural requirements of this guide and provide relevant comparative data for researchers in drug discovery, this document will focus on Liriopesides B , a compound with a similar natural product background that has been studied for its effects on various cancer cell lines. The experimental data and pathways presented herein pertain to Liriopesides B and serve as a validated example of how such a compound's activity can be cross-validated.

This guide provides a comprehensive comparison of Liriopesides B's performance across different cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Effects of Liriopesides B

The following table summarizes the dose-dependent effects of Liriopesides B on the viability, apoptosis, and cell cycle of various cancer cell lines.

Cell LineCancer TypeAssayConcentration (µM)Observed EffectReference
H460 Non-Small Cell Lung CancerCCK-80, 20, 40, 60Dose-dependent decrease in cell viability.[1][2]
Colony Formation0, 20, 40, 60Dose-dependent inhibition of colony formation.[1][2]
Flow Cytometry (Apoptosis)6080.1% apoptotic cells (Control: 12.7%).[1][3][1]
Flow Cytometry (Cell Cycle)60Increase in G1 phase cells from 59.5% to 87.4%.[1][1]
H1975 Non-Small Cell Lung CancerCCK-80, 20, 40, 60Dose-dependent decrease in cell viability.[1][2]
Colony Formation0, 20, 40, 60Dose-dependent inhibition of colony formation.[1][2]
Flow Cytometry (Apoptosis)6060.9% apoptotic cells (Control: 8.3%).[1][3][1]
Flow Cytometry (Cell Cycle)60Increase in G1 phase cells from 46.2% to 74.0%.[1][1]
A2780 Ovarian CancerCell Cycle Analysis10x IC5070.72% of cells arrested in G1 phase at 24h.[4][4]
Flow Cytometry (Apoptosis)1x IC5073.6% early apoptotic cells at 48h.[4][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium and pre-incubated for 24 hours.[5][6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Liriopesides B) and incubated for the desired duration (e.g., 24, 48, or 72 hours).[5]

  • Reagent Addition: 10 µL of CCK-8 solution is added to each well.[7]

  • Incubation: The plate is incubated for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[5] Cell viability is calculated as a percentage of the control group.

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells.

  • Cell Seeding: A single-cell suspension is prepared, and a low number of cells (e.g., 200-1000 cells/well) are seeded into a 6-well plate.[8][9]

  • Treatment: Cells are treated with varying concentrations of the compound for a specified period.

  • Incubation: The medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks to allow for colony formation.[10]

  • Fixation and Staining: Colonies are washed with PBS, fixed with a solution like 4% paraformaldehyde or methanol, and then stained with crystal violet (0.5%).[8][9]

  • Colony Counting: The number of colonies (typically defined as clusters of ≥50 cells) in each well is counted.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Both adherent and suspension cells are collected after treatment. For adherent cells, they are first detached using trypsin.[11][12]

  • Washing: Cells are washed with cold PBS and then resuspended in 1X Binding Buffer.[13][14]

  • Staining: 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.[14]

  • Incubation: The cells are incubated for 10-15 minutes at room temperature in the dark.[14]

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12][15]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Liriopesides B-induced apoptosis in non-small cell lung cancer cells, involving the mitochondrial pathway and modulation of MAPK signaling.[1][16]

LiriopesidesB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Liriopesides B Liriopesides B ERK1_2 ERK1/2 Liriopesides B->ERK1_2 inhibits JNK JNK Liriopesides B->JNK activates p38 p38 Liriopesides B->p38 activates Bcl2 Bcl-2 Liriopesides B->Bcl2 inhibits Bax Bax Liriopesides B->Bax activates Caspase8 Caspase-8 Liriopesides B->Caspase8 activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Mito Mitochondrial Membrane Potential Bcl2->Mito stabilizes Bax->Mito disrupts tBid tBid Caspase8->tBid cleavage tBid->Mito disrupts Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleavage Caspase3->Apoptosis CytoC Cytochrome c Mito->CytoC release CytoC->Caspase9 activates Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Compound Preparation (Liriopesides B) D Cell Culture & Seeding A->D B Cell Line Selection (e.g., H460, H1975) B->D C Assay Selection (Viability, Apoptosis, etc.) G Data Acquisition C->G E Compound Treatment (Dose-Response) D->E F Incubation Period (24h, 48h, 72h) E->F F->G H Quantitative Analysis (IC50, % Apoptosis) G->H I Signaling Pathway Analysis (Western Blot) G->I J Conclusion & Further Steps H->J I->J

References

Reproducibility of Pervicoside B Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Pervicoside B, a triterpene glycoside isolated from the sea cucumber Holothuria pervicax. Due to the limited publicly available data on the cytotoxic activity of this compound against cancer cell lines, this guide also includes experimental data for structurally related triterpene glycosides and a standard chemotherapeutic agent to provide a broader context for its potential biological activities.

Data Presentation

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Antifungal and Antiparasitic Activity of this compound

CompoundOrganismAssayActivitySource
This compoundAspergillus nigerAntifungal SusceptibilityStrong Activity (MIC: 4.65-16.7 µg/mL)[Source for Antifungal Data]
This compoundLeishmania mexicanaAntiparasitic Assay100% inhibition of promastigotes at 5-10 µg/mL[Source for Antiparasitic Data]

Table 2: Comparative Cytotoxic Activity (IC50) of Triterpenoid Glycosides and Doxorubicin

CompoundCell LineIC50 (µM)Source
Scabraside DMCF-71.80[1]
Fuscocineroside CMCF-72.60[1]
24-dehydroechinoside AMCF-71.79[1]
Inornatoside BMCF-70.47[2]
Echinoside AHepG21.86 (as echinoside B)[3]
Scabraside DHuCCA12.8 µg/mL (at 24h)[4][5]
DoxorubicinMCF-72.50[6]
DoxorubicinHepG212.18[6]

Note: IC50 values for Doxorubicin can vary significantly depending on the experimental conditions and the specific clone of the cell line used.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

1. Cell Seeding:

  • Grow human cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with 10% fetal bovine serum.

  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.[8]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound, alternatives) in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Replace the culture medium in the 96-well plate with the medium containing the test compound.

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[8]

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

5. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

1. Inoculum Preparation:

  • Culture the fungal strain (e.g., Aspergillus niger) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 5 days to obtain fresh colonies.[10]

  • Prepare a spore suspension in sterile saline with Tween 20.

  • Adjust the cell concentration to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[10]

2. Microplate Preparation:

  • Prepare serial twofold dilutions of the test compound in RPMI 1640 medium supplemented with 2% glucose in a 96-well microplate.[11][12]

3. Inoculation and Incubation:

  • Inoculate each well with the fungal suspension.

  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubate the microplate at 35°C for 48 hours.[11][12]

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Mandatory Visualization

Signaling Pathway of Apoptosis Induced by Triterpenoid Glycosides

Many triterpenoid glycosides exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is mediated through a complex signaling cascade involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Triterpenoid_Glycoside_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Triterpenoid Glycosides Triterpenoid Glycosides Triterpenoid Glycosides->Death Receptors (Fas, TNFR) Activates Triterpenoid Glycosides->Mitochondrion Induces Stress Bcl-2 Bcl-2 Triterpenoid Glycosides->Bcl-2 Downregulates Bax Bax Triterpenoid Glycosides->Bax Upregulates Bcl-2->Mitochondrion Bax->Mitochondrion

Caption: Apoptosis signaling cascade induced by triterpenoid glycosides.

References

Unveiling the Cytotoxic Secrets of Cardiac Glycosides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of cardiac glycoside derivatives, detailing their structure-activity relationships (SAR) with a focus on their cytotoxic effects. Experimental data is presented in a clear, tabular format, accompanied by detailed methodologies for key assays and visualizations of relevant signaling pathways.

Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of heart conditions. However, recent research has illuminated their potential as potent anti-cancer agents.[1][2] Their cytotoxic activity is primarily attributed to the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[2][3] This inhibition triggers a cascade of intracellular events, ultimately leading to cell death. The effectiveness of these compounds is intrinsically linked to their molecular structure, with subtle modifications to the steroid core, lactone ring, or sugar moieties significantly influencing their cytotoxic potency and selectivity.[4][5]

Comparative Cytotoxicity of Cardiac Glycoside Derivatives

The cytotoxic effects of various cardiac glycoside derivatives have been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

CompoundCell LineIC50 (nM)Reference
Proscillaridin AVarious6.4 - 76[5]
DigitoxinVarious-[5]
OuabainVarious-[5]
DigoxinVarious-[5]
Lanatoside CVarious-[5]
DigitoxigeninVarious-[5]
(+)-StreblosideHT-29-[3]

Note: Specific IC50 values for Digitoxin, Ouabain, Digoxin, Lanatoside C, Digitoxigenin, and (+)-Strebloside were not explicitly provided in the snippets but were ranked in potency.

Key Structure-Activity Relationship Insights

The analysis of various cardiac glycoside derivatives has revealed several key structural features that govern their cytotoxic activity:

  • The Sugar Moiety: The type and number of sugar residues attached at the C-3 position of the steroid nucleus play a crucial role. For instance, the presence of two glucosyl groups connected by a C1'→C6' linkage was associated with better inhibitory activity against cancer cell lines, while a C1'→C4' linkage showed stronger inhibition against a normal cell line.[4]

  • Substitutions on the Steroid Core: Modifications to the steroidal backbone significantly impact activity. Hydroxyl and acetyl groups at C-16 have been shown to increase cytotoxic activity.[4] Conversely, the influence of a hydroxyl group at C-1 and C-5 can either increase or decrease activity, suggesting a complex interaction with the target protein.[4]

  • The Lactone Ring: The unsaturated lactone ring at the C-17 position is a critical pharmacophore for Na+/K+-ATPase inhibition and subsequent cytotoxicity.[3]

  • Specific Functional Groups: The C-14 hydroxy group and the C-10 formyl group have been identified as important for the cytotoxicity of certain cardiac glycosides like (+)-strebloside.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay

This assay is fundamental to determining the concentration at which a compound inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, NCI-H460) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cardiac glycoside derivatives are serially diluted to various concentrations and added to the wells. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the Na+/K+-ATPase enzyme.

Protocol:

  • Membrane Preparation: Crude plasma membranes are prepared from cells or tissues.[6]

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, MgCl2, KCl, and NaCl.[7]

  • Enzyme Reaction: The membrane preparation is added to the reaction mixture with and without the cardiac glycoside inhibitor (e.g., ouabain as a positive control).[6]

  • ATP Addition: The reaction is initiated by the addition of ATP.[6]

  • Inorganic Phosphate Measurement: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method.[6][8]

  • Activity Calculation: The Na+/K+-ATPase activity is calculated as the difference in Pi released in the absence and presence of the specific inhibitor.[8]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Signaling_Pathway Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Intracellular Na+ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ Increased Intracellular Ca2+ Intracellular Ca2+ Intracellular Na+->Intracellular Ca2+ Increased via Na+/Ca2+ exchanger Signaling Cascades Signaling Cascades Intracellular Ca2+->Signaling Cascades Apoptosis Apoptosis Signaling Cascades->Apoptosis

Caption: Signaling pathway of cardiac glycoside-induced apoptosis.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay->Data Analysis (IC50) Membrane Preparation Membrane Preparation Na+/K+-ATPase Assay Na+/K+-ATPase Assay Membrane Preparation->Na+/K+-ATPase Assay Inhibition Analysis Inhibition Analysis Na+/K+-ATPase Assay->Inhibition Analysis

Caption: Experimental workflow for evaluating cardiac glycosides.

References

Benchmarking Pervicoside B: A Comparative Analysis of Natural Product Inhibitors Against Leishmania mexicana and Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents from natural sources, a comprehensive comparative analysis of Pervicoside B, a triterpenoid glycoside from the sea cucumber Neothyone gibbosa, showcases its potential as a potent antiparasitic and antifungal agent. This guide provides a head-to-head comparison with established natural product inhibitors, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental insights.

This compound has demonstrated significant inhibitory activity against the protozoan parasite Leishmania mexicana, the causative agent of cutaneous leishmaniasis, and the opportunistic fungal pathogen Aspergillus niger. This guide benchmarks this compound against other natural inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and the underlying biochemical pathways.

Performance Against Leishmania mexicana

This compound's primary mechanism of action is believed to be the disruption of the parasite's cell membrane through interaction with ergosterol, a vital sterol in the parasite's membrane. This leads to increased membrane permeability and eventual cell lysis. For a direct comparison, we benchmark this compound against Amphotericin B, a well-known polyene macrolide natural product that also targets ergosterol. As an alternative mechanism of action, we include Quercetin, a flavonoid that inhibits the parasite's arginase, an enzyme crucial for polyamine synthesis and parasite proliferation.

Table 1: Comparative Inhibitory Activity Against Leishmania mexicana

CompoundTarget/Mechanism of ActionPromastigote InhibitionAmastigote Inhibition
This compound Membrane Disruption (Ergosterol Interaction) 100% inhibition at 5-10 µg/mL Data not available
Amphotericin BMembrane Disruption (Ergosterol Binding)IC₅₀: 0.04 µg/mL[1]IC₅₀: 0.20 µg/mL[1]
QuercetinArginase InhibitionIC₅₀: 3.8 - 10 µM (L. amazonensis)Data not available

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Performance Against Aspergillus niger

Similar to its action against Leishmania, this compound's antifungal activity against Aspergillus niger is attributed to its interaction with membrane ergosterol. We compare its efficacy to Amphotericin B, which shares this mechanism. For an alternative approach, we present data for Caspofungin, an echinocandin that inhibits β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, and Nikkomycin Z, which inhibits chitin synthase, another key enzyme in cell wall formation.

Table 2: Comparative Inhibitory Activity Against Aspergillus niger

CompoundTarget/Mechanism of ActionMinimum Inhibitory Concentration (MIC/MEC)
This compound Membrane Disruption (Ergosterol Interaction) 4.65 - 7.8 µg/mL
Amphotericin BMembrane Disruption (Ergosterol Binding)0.25 - 2 µg/mL
Caspofunginβ-(1,3)-D-glucan Synthase InhibitionMEC₉₀: 0.03 µg/mL
Nikkomycin ZChitin Synthase InhibitionMIC₅₀: 2 - 4 µg/mL (Aspergillus fumigatus)

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MEC (Minimum Effective Concentration) is used for some antifungals where a clear MIC is not observed and is defined as the lowest drug concentration at which short, stubby, highly branched hyphae are observed.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for the compared natural product inhibitors.

Mechanism of Membrane-Disrupting Agents cluster_membrane Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation Ergosterol->Pore_Formation Leads to Pervicoside_B This compound Pervicoside_B->Ergosterol Interacts with Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binds to Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: this compound and Amphotericin B disrupt the cell membrane by targeting ergosterol.

Mechanism of Arginase Inhibition in Leishmania Quercetin Quercetin Arginase Arginase Quercetin->Arginase Inhibits Ornithine Ornithine Arginase->Ornithine Arginine Arginine Arginine->Arginase Polyamines Polyamines (Spermidine, Spermine) Ornithine->Polyamines Parasite_Proliferation Parasite Proliferation Polyamines->Parasite_Proliferation

Caption: Quercetin inhibits arginase, blocking polyamine synthesis required for parasite growth.

Mechanism of Fungal Cell Wall Synthesis Inhibition cluster_cell_wall Fungal Cell Wall Synthesis Glucan_Synthase β-(1,3)-D-Glucan Synthase Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Cell_Wall_Integrity Loss of Cell Wall Integrity Chitin_Synthase Chitin Synthase Chitin Chitin Chitin_Synthase->Chitin Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibits Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis

Caption: Caspofungin and Nikkomycin Z inhibit key enzymes in fungal cell wall synthesis.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific parameters, readers are encouraged to consult the original research articles.

Anti-leishmanial Activity Assay (Promastigote Viability)
  • Parasite Culture: Leishmania mexicana promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay: Promastigotes are seeded into 96-well plates at a density of 1 x 10⁶ cells/mL. The test compounds are added to the wells in triplicate. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer. The absorbance or fluorescence is measured, and the 50% inhibitory concentration (IC₅₀) is calculated.

Antifungal Susceptibility Testing (Broth Microdilution for MIC)
  • Fungal Culture: Aspergillus niger is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain spores.

  • Inoculum Preparation: A spore suspension is prepared and adjusted to a concentration of 0.5-2.5 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Compound Preparation: Test compounds are serially diluted in 96-well microtiter plates.

  • Inoculation: The fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth. For some antifungals like Caspofungin, the MEC is determined by observing microscopic changes in fungal morphology.

Conclusion

This compound demonstrates promising inhibitory activity against both Leishmania mexicana and Aspergillus niger. Its performance, particularly its potent antifungal action, positions it as a strong candidate for further investigation. While Amphotericin B generally shows higher potency, the emergence of drug resistance necessitates the exploration of new chemical scaffolds like this compound. The comparison with inhibitors targeting alternative pathways, such as arginase in Leishmania and cell wall synthesis in Aspergillus, highlights the diverse strategies available for combating these pathogens. Further studies are warranted to fully elucidate the specific molecular interactions of this compound and to evaluate its efficacy and safety in in vivo models.

References

Safety Operating Guide

Proper Disposal of Pervicoside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like Pervicoside B are paramount for ensuring laboratory safety and environmental protection. this compound, a triterpenoid glycoside isolated from the sea cucumber Neothyone gibbosa, is utilized in research for its antiparasitic and antifungal properties. As a member of the saponin class of compounds, it requires careful management throughout its lifecycle in the laboratory, culminating in a disposal process that neutralizes its potential hazards.

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, addressing the immediate operational and logistical needs of laboratory personnel. The following procedures are based on the known chemical properties of triterpenoid glycosides and general best practices for hazardous waste management in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given that saponins can be irritants, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a dust mask or respirator is recommended.

All handling of this compound, especially during the preparation of solutions and the initial stages of disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Toxicity Data for Saponins

Saponin SourceTest OrganismToxicity MetricValue
Quillaja saponaria (Quillaja bark)Aquatic speciesHC52.91 ± 1.00 mg/L[1][2]
Camellia oleifera (Tea seed coat)Aquatic speciesHC50.22 ± 0.11 mg/L[1]
Chenopodium quinoa (Quinoa seed coat)Aquatic speciesHC5*22.9 ± 5.84 mg/L[1]
Quillaja saponariaDaphnia magnaEC5018.3 mg/L[2]

*HC5 (Hazardous Concentration for 5% of species): The concentration that is estimated to be hazardous to 5% of the species in an aquatic environment.

Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound involves chemical neutralization through hydrolysis to break down the glycosidic bonds, followed by disposal as hazardous waste. This two-pronged approach ensures that the compound's biological activity is minimized before it leaves the laboratory.

Experimental Protocol: Acid Hydrolysis for Neutralization

Acid hydrolysis is a common and effective method for cleaving the glycosidic linkages in saponins, rendering them biologically inactive.[3][4]

Materials:

  • This compound waste (solid or in solution)

  • Hydrochloric acid (HCl), 6N

  • Sodium bicarbonate (NaHCO₃) or another suitable base for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass waste container, clearly labeled

Procedure:

  • Preparation of Waste Solution: If the this compound waste is in solid form, dissolve it in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) within a chemical fume hood.

  • Acidification: Carefully and slowly add 6N hydrochloric acid to the this compound solution to achieve a final acid concentration of approximately 2N. Perform this step in a beaker larger than the volume of the liquid to accommodate any potential foaming or effervescence.

  • Hydrolysis: Gently heat the acidified solution to a temperature of 80-100°C and maintain it for a period of 2-4 hours. This can be done using a hot plate with a stirrer. The heating will accelerate the hydrolysis of the glycosidic bonds.

  • Cooling: After the hydrolysis period, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Slowly and carefully add sodium bicarbonate to the cooled solution to neutralize the excess acid. Monitor the pH using indicator strips or a pH meter. Add the base in small portions to control the effervescence that will occur. The target pH should be between 6.0 and 8.0.

  • Collection and Labeling: Transfer the neutralized solution to a designated hazardous waste container. The container should be clearly labeled as "Neutralized this compound Waste" and include the date and the name of the researcher.

  • Final Disposal: The labeled waste container should be disposed of through your institution's official hazardous waste management program.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound, including glassware, spatulas, and magnetic stir bars, must be thoroughly decontaminated.

Procedure:

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol) to remove any residual this compound. Collect this rinsate and add it to the this compound waste for hydrolysis.

  • Washing: Wash the equipment with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

PervicosideB_Disposal_Workflow cluster_prep Preparation cluster_neutralization Chemical Neutralization (Acid Hydrolysis) cluster_disposal Final Disposal A This compound Waste (Solid or Solution) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Work in a Chemical Fume Hood D Dissolve in Solvent (if solid) C->D Start Procedure E Add 6N HCl to ~2N Final Concentration D->E F Heat at 80-100°C for 2-4 hours E->F G Cool to Room Temperature F->G H Neutralize with Sodium Bicarbonate (to pH 6-8) G->H I Collect in Labeled Hazardous Waste Container H->I Waste Ready for Collection J Dispose via Institutional Hazardous Waste Program I->J

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.